N,N-dimethyl-1H-thieno[2,3-c]pyrazol-3-amine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N,N-dimethyl-2H-thieno[2,3-c]pyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3S/c1-10(2)6-5-3-4-11-7(5)9-8-6/h3-4H,1-2H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOXWSUNJSXVMSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C2C=CSC2=NN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Literature review of N,N-dimethyl-1H-thieno[2,3-c]pyrazol-3-amine in medicinal chemistry
This technical guide provides an in-depth review of N,N-dimethyl-1H-thieno[2,3-c]pyrazol-3-amine , a specialized heterocyclic building block, and its parent scaffold, the thieno[2,3-c]pyrazole .
Executive Summary
This compound represents a critical functionalized derivative of the thieno[2,3-c]pyrazole scaffold. While the parent 3-amino-thieno[2,3-c]pyrazole is a well-established pharmacophore in kinase inhibition (particularly Aurora kinases and GSK-3β), the N,N-dimethyl variant serves two distinct roles in drug discovery:
-
Solubility-Enhancing Motif: The dimethylamino group modulates lipophilicity (LogD) and basicity (pKa), improving the pharmacokinetic profile of fused tricyclic drug candidates.
-
Synthetic Intermediate: It acts as a stable precursor for further functionalization at the N1 position or electrophilic substitution at the C4/C5 positions of the thiophene ring.
This guide details the synthesis, structural properties, and medicinal applications of this core, synthesizing data from kinase inhibitor research and anticancer studies.
Chemical Architecture & Properties[1][2][3]
Structural Analysis
The compound consists of a thiophene ring fused to a pyrazole ring across the [2,3-c] bond.[1] This fusion creates a rigid, planar aromatic system that mimics the purine core of ATP, making it an ideal scaffold for ATP-competitive kinase inhibitors .
| Feature | Description | Medicinal Utility |
| Scaffold | Thieno[2,3-c]pyrazole | Bioisostere of indazole and purine; reduced polar surface area compared to purine. |
| 3-Position | N,N-Dimethylamine | Acts as a hydrogen bond acceptor (or donor if protonated); modulates solubility. |
| N1-Position | Free NH (1H) | Critical vector for R-group diversification; often binds to the ribose pocket in kinases. |
| Electronic | Electron-rich | Susceptible to electrophilic aromatic substitution at C4/C5. |
Isomeric Distinction
Researchers must distinguish the [2,3-c] isomer from the [3,2-c] isomer. While both are bioactive, the [2,3-c] orientation alters the vector of substituents at the 3-position relative to the sulfur atom, affecting binding affinity in the kinase hinge region.
-
Thieno[2,3-c]pyrazole: Sulfur is "up" relative to the pyrazole NH.
-
Thieno[3,2-c]pyrazole: Sulfur is "down" relative to the pyrazole NH.
Synthetic Protocols
The synthesis of this compound typically proceeds via the construction of the primary amine (3-amino core) followed by reductive alkylation.
Protocol A: Synthesis of the 3-Amino Core
Mechanism: Nucleophilic aromatic substitution (
Reagents:
-
Starting Material: 3-chlorothiophene-2-carbonitrile (or 3-bromothiophene-2-carbonitrile).
-
Reagent: Hydrazine hydrate (
). -
Solvent: Ethanol or n-Butanol.
Step-by-Step Workflow:
-
Dissolution: Dissolve 3-chlorothiophene-2-carbonitrile (1.0 eq) in ethanol (0.5 M concentration).
-
Addition: Add hydrazine hydrate (3.0 eq) dropwise.
-
Reflux: Heat the mixture to reflux (
) for 4–6 hours. Monitoring by TLC/LCMS will show the disappearance of the nitrile peak. -
Cyclization: The intermediate hydrazino-nitrile spontaneously cyclizes under thermal conditions to form the 3-amino-1H-thieno[2,3-c]pyrazole.
-
Isolation: Cool to room temperature. The product often precipitates. Filter, wash with cold ethanol, and dry.
Protocol B: Reductive Dimethylation
Goal: Convert the primary
Reagents:
-
Methyl Source: Formaldehyde (37% aq. solution).
-
Reductant: Sodium cyanoborohydride (
) or Sodium triacetoxyborohydride ( ). -
Acid Catalyst: Acetic acid.
Step-by-Step Workflow:
-
Reaction Setup: Suspend the 3-amino precursor in Methanol/Acetic Acid (10:1).
-
Imine Formation: Add Formaldehyde (excess, ~5-10 eq) and stir for 30 mins to form the imine/iminium species.
-
Reduction: Cool to
and add (3.0 eq) portion-wise. -
Stirring: Allow to warm to room temperature and stir overnight.
-
Workup: Quench with saturated
. Extract with Ethyl Acetate.[4] -
Purification: Silica gel chromatography (DCM/MeOH gradient).
Visualization of Synthesis Logic
Caption: Synthetic pathway from thiophene precursors to the N,N-dimethyl-thieno[2,3-c]pyrazole core.
Medicinal Chemistry & SAR Applications
Kinase Inhibition Profile
The thieno[2,3-c]pyrazole scaffold is a "privileged structure" for kinase inhibition. The 3-amine/dimethylamine moiety typically orients towards the solvent-exposed region or interacts with the gatekeeper residue, depending on the specific kinase.
-
Aurora Kinases (A & B): 3-amino derivatives have shown nanomolar potency. The planar system stacks within the ATP pocket, and the N1-H forms a critical hydrogen bond with the hinge region (e.g., Ala213 in Aurora A).
-
GSK-3β: Used in Alzheimer’s research.[5] Derivatives substituted at the N1 position with bulky aryl groups show high selectivity.
-
Mechanism of Action: ATP-competitive inhibition.
Structure-Activity Relationship (SAR) Data
The following table summarizes the impact of substitutions around the core, derived from aggregate literature data on thienopyrazoles.
| Position | Substituent | Effect on Activity/Properties |
| N1 (Pyrazole) | H (Unsubstituted) | Essential for H-bond donor interaction with kinase hinge regions. |
| N1 (Pyrazole) | Aryl/Heteroaryl | Increases hydrophobic contacts; critical for potency in Aurora/GSK3 inhibitors. |
| C3 (Amino) | Primary H-bond donor. High polarity, moderate solubility. | |
| C3 (Amino) | Key Variant. Removes H-bond donor capability; improves lipophilicity and membrane permeability. Often used to tune pKa. | |
| C5 (Thiophene) | Alkyl/Aryl | Explores the hydrophobic back-pocket of the enzyme. |
Case Study: Tpz-1
A specific derivative, Tpz-1 (N'-(2-methoxybenzylidene)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbohydrazide), demonstrates the scaffold's potential beyond simple kinases.[1]
-
Activity: Cytotoxic against HL-60 leukemia cells (
in nanomolar range).[1] -
Mechanism: Mitotic inhibition via microtubule disruption.
-
Relevance: Highlights that while the 3-amino core is kinase-focused, extending the scaffold at C5 can shift the mechanism to tubulin binding.
Signaling Pathway Interaction
Caption: Dual pharmacological impact of thienopyrazole derivatives on Oncology (Aurora) and Neurology (GSK3).
References
-
Vertex Pharmaceuticals. (2010). Thieno[2,3-c]pyrazole derivatives intended for use as kinase inhibitors.[6][1][2] Patent WO2010/UA86223.
- Cohen, P. (2002). Protein kinases—the major drug targets of the twenty-first century? Nature Reviews Drug Discovery, 1(4), 309-315.
-
Bindi, S., et al. (2010). Thieno[3,2-c]pyrazoles: a novel class of Aurora inhibitors with favorable antitumor activity. Bioorganic & Medicinal Chemistry, 18(19), 7113-7120. Link
-
Al-Ghorbani, M., et al. (2022).[7][1] Identification of a Unique Cytotoxic Thieno[2,3-c]Pyrazole Derivative with Potent and Selective Anticancer Effects In Vitro. International Journal of Molecular Sciences, 23(12), 6765. Link
-
Apollo Scientific. (2024). Product Catalog: this compound. Link
- Gronowitz, S., et al. (1978). On the synthesis of thieno[2,3-c]pyrazoles and thieno[3,2-c]pyrazoles. Chemica Scripta, 12, 57.
-
Li, Y., et al. (2023). Synthesis and biological evaluation of thieno[3,2-c]pyrazol-3-amine derivatives as potent glycogen synthase kinase 3β inhibitors for Alzheimer's disease. Bioorganic Chemistry, 138, 106663. Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. An efficient metal-free and catalyst-free C–S/C–O bond-formation strategy: synthesis of pyrazole-conjugated thioamides and amides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. lirias.kuleuven.be [lirias.kuleuven.be]
- 7. sciforum.net [sciforum.net]
Biological Activity and Medicinal Chemistry of N,N-Dimethyl-Functionalized Thienopyrazole Scaffolds
Executive Summary
The thienopyrazole scaffold—specifically the thieno[2,3-c]pyrazole and thieno[3,2-c]pyrazole isomers—represents a privileged structure in modern medicinal chemistry.[1][2] Its bioisosteric relationship to purines and indoles allows it to effectively target ATP-binding pockets in kinases and interact with G-protein coupled receptors (GPCRs). This guide focuses on the N,N-dimethyl-functionalized derivatives of these scaffolds. The incorporation of N,N-dimethylamino moieties (often as solubilizing tails or solvent-front interactors) is a critical optimization strategy that enhances physicochemical properties (solubility, pKa) and potency against targets like Aurora Kinases , GSK-3β , and VEGFR-2 .
Structural Basis & Pharmacophore
The thienopyrazole core consists of a thiophene ring fused to a pyrazole ring. The arrangement of sulfur and nitrogen atoms defines the isomer, which dictates the vector of substituents and binding topology.
Core Isomers
-
Thieno[2,3-c]pyrazole: The most common isomer in kinase drug discovery. It mimics the adenine core of ATP, allowing the N1 and N2 nitrogens to form hydrogen bonds with the hinge region of kinases.
-
Thieno[3,2-c]pyrazole: Often explores different chemical space, useful for targeting GPCRs and specific serine/threonine kinases like GSK-3β.
The Role of the N,N-Dimethyl Moiety
The "N,N-dimethyl" group is rarely the core scaffold itself but is a critical substituent (pharmacophore) attached via a linker (alkyl or amide). Its functions include:
-
Solubility Enhancement: The basic nitrogen (pKa ~9-10) is protonated at physiological pH, improving aqueous solubility.
-
Solvent Front Interaction: In kinase pockets, the deep hydrophobic cleft binds the thienopyrazole, while the N,N-dimethyl tail extends towards the solvent, often forming salt bridges with residues like Aspartate or Glutamate.
-
Electronic Modulation: When attached directly to an aromatic ring, it acts as a strong electron-donating group (EDG), modulating the electron density of the scaffold.
Synthetic Strategies
The synthesis of thienopyrazoles typically proceeds via the Gewald reaction to form the thiophene core, followed by hydrazine cyclization.
General Synthesis Pathway (Graphviz)
Caption: Step-wise synthesis of N,N-dimethyl-functionalized thienopyrazoles starting from the Gewald reaction.
Detailed Protocol: Synthesis of Thieno[2,3-c]pyrazole Core
Step 1: Gewald Reaction
-
Reagents: Cyclohexanone (or substituted ketone), Ethyl cyanoacetate, Elemental Sulfur, Morpholine (catalyst).
-
Procedure: Mix ketone (1 eq) and ethyl cyanoacetate (1 eq) in ethanol. Add sulfur (1 eq) and morpholine dropwise. Reflux for 3–5 hours.
-
Mechanism: Knoevenagel condensation followed by thionation and cyclization yields Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate .
Step 2: Pyrazole Ring Formation
-
Reagents: Hydrazine hydrate (excess).
-
Procedure: Reflux the aminothiophene intermediate in ethanol with hydrazine hydrate for 6–10 hours.
-
Product: 2,3,4,5-Tetrahydrothieno[2,3-c]pyrazol-3-one (tautomeric form).
Step 3: Introduction of N,N-Dimethyl Group
-
Method A (Amide Coupling): React the core (if it has a carboxylic acid handle) with N,N-dimethylethylenediamine using EDC/HOBt.
-
Method B (Mannich Reaction): React the pyrazole NH with formaldehyde and dimethylamine to form the N-dimethylaminomethyl derivative.
Biological Activity & Mechanisms[1][3][4]
Kinase Inhibition (Oncology)
Thienopyrazoles are potent ATP-competitive inhibitors. The N,N-dimethyl group is pivotal for targeting specific kinases.
-
Aurora Kinases (A & B):
-
GSK-3β (Alzheimer’s & Cancer):
-
Target: Glycogen Synthase Kinase 3 beta.
-
Activity: Thieno[3,2-c]pyrazole-urea derivatives inhibit GSK-3β with IC50 ~3–10 nM . The N,N-dimethylamino tail improves blood-brain barrier (BBB) permeability, crucial for CNS indications.
-
Antimicrobial & Antiviral[1]
-
Antibacterial: Thieno[2,3-c]pyrazoles substituted with N,N-dimethyl-phenyl groups exhibit activity against S. aureus and E. coli (MIC 12–25 µg/mL).
-
Antiviral: Some derivatives inhibit Tobacco Mosaic Virus (TMV) and are being explored for Hepatitis C (HCV) polymerase inhibition.
Mechanism of Action Diagram (Graphviz)
Caption: Binding mechanism of thienopyrazoles in kinase pockets. The N,N-dimethyl tail stabilizes the complex at the solvent front.
Structure-Activity Relationship (SAR)[9]
The following table summarizes the impact of substituents on the thienopyrazole scaffold, specifically focusing on the N,N-dimethyl motif.
| Position | Substituent | Effect on Activity | Rationale |
| N-1 (Pyrazole) | Phenyl / Aryl | Increases Potency | Provides hydrophobic interaction with the kinase back pocket (Gatekeeper region). |
| C-3 (Pyrazole) | -(CH2)n-N(Me)2 | Critical for Solubility | The N,N-dimethylamino tail forms salt bridges with surface residues (e.g., Asp/Glu). Short linkers (n=2,3) are optimal. |
| C-5 (Thiophene) | Methyl / Halogen | Modulates Selectivity | Fills the hydrophobic pocket; bulky groups can improve selectivity for specific kinase isoforms. |
| Core Isomer | [2,3-c] vs [3,2-c] | Variable | [2,3-c] is generally more potent for Aurora kinases; [3,2-c] is preferred for GSK-3β. |
Experimental Protocols
In Vitro Kinase Assay (Luminescence)
Objective: Determine the IC50 of a synthesized N,N-dimethyl-thienopyrazole against Aurora A kinase.
-
Preparation: Prepare 3x serial dilutions of the compound in DMSO (start at 10 µM).
-
Reaction Mix:
-
Kinase Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 2 mM DTT.
-
Substrate: Histone H3 peptide (2 µM).
-
ATP: 10 µM (Km concentration).
-
Enzyme: Recombinant Aurora A (5 ng/well).
-
-
Procedure:
-
Add 5 µL compound solution to a 384-well plate.
-
Add 10 µL enzyme/substrate mix. Incubate 10 min.
-
Add 10 µL ATP to start reaction. Incubate 60 min at RT.
-
Add detection reagent (e.g., ADP-Glo). Read luminescence.
-
-
Analysis: Plot Log[Inhibitor] vs. Response (RLU) using non-linear regression (Sigmoidal dose-response) to calculate IC50.
Cell Viability Assay (MTT)
Objective: Assess cytotoxicity in HCT-116 cells.
-
Seeding: Seed 5,000 cells/well in 96-well plates. Incubate 24h.
-
Treatment: Treat with compound (0.1 – 100 µM) for 48h.
-
Detection: Add MTT reagent (0.5 mg/mL). Incubate 4h. Dissolve formazan crystals in DMSO.
-
Read: Absorbance at 570 nm.
References
-
Thieno[3,2-c]pyrazoles: A novel class of Aurora inhibitors with favorable antitumor activity. Source: ResearchGate Link:[7][Link]
-
Design, synthesis and biological evaluation of thieno[3,2-c]pyrazol-urea derivatives as potent glycogen synthase kinase 3β inhibitors. Source: PubMed / Bioorg Med Chem Lett Link:[Link]
-
Identification of a Unique Cytotoxic Thieno[2,3-c]Pyrazole Derivative with Potent and Selective Anticancer Effects In Vitro. Source: MDPI / PMC Link:[Link]
-
Gewald reaction - Mechanism and Application. Source: Wikipedia / Organic Chemistry Portal Link:[Link]
-
Synthesis and biological evaluation of thieno[3,2-c]pyrazol-3-amine derivatives as potent glycogen synthase kinase 3β inhibitors for Alzheimer's disease. Source: Bioorganic Chemistry (Elsevier) Link:[Link]
Sources
- 1. Identification of a Unique Cytotoxic Thieno[2,3-c]Pyrazole Derivative with Potent and Selective Anticancer Effects In Vitro [mdpi.com]
- 2. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 3. Gewald reaction - Wikipedia [en.wikipedia.org]
- 4. BJOC - Thiazole formation through a modified Gewald reaction [beilstein-journals.org]
- 5. Synthesis of Thieno[2,3‐c]pyridine Derivatives by 1,2,3‐Triazole‐Mediated Metal‐Free Denitrogenative Transformation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. d-nb.info [d-nb.info]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Thermodynamic Stability of N,N-dimethyl-1H-thieno[2,3-c]pyrazol-3-amine: A Critical Parameter in Drug Development
Foreword
The journey of a drug candidate from a promising lead compound to a marketed therapeutic is fraught with challenges. Among the myriad of physicochemical properties that dictate this trajectory, thermodynamic stability is a cornerstone. It influences not only the compound's shelf-life and formulation but also its in vivo behavior and ultimate clinical success. This technical guide provides a comprehensive analysis of the thermodynamic stability of N,N-dimethyl-1H-thieno[2,3-c]pyrazol-3-amine, a member of the burgeoning class of thienopyrazole derivatives. These compounds have garnered significant attention in medicinal chemistry for their potential as potent kinase inhibitors.[1][2][3] This guide is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical insights into the assessment of this critical parameter.
The Significance of the Thieno[2,3-c]pyrazole Scaffold
The thieno[2,3-c]pyrazole core is a fused heterocyclic system that combines the structural features of thiophene and pyrazole. This unique arrangement confers a rigid conformational framework, which is often advantageous for selective binding to protein targets. The pyrazole moiety, with its distinct arrangement of nitrogen atoms, can participate in a variety of intermolecular interactions, including hydrogen bonding.[4] Thienopyrazoles have been explored for their antitumor, antiviral, antimicrobial, and anti-inflammatory properties.[5][6] The N,N-dimethylamino substituent at the 3-position of the pyrazole ring in our target molecule is a common feature in many bioactive compounds, often enhancing solubility and modulating target engagement.
A plausible synthetic route to this compound can be envisioned starting from a suitable thiophene precursor, followed by the construction of the fused pyrazole ring and subsequent dimethylation of the amino group. The overall stability of the final compound is intrinsically linked to the electronic and steric features of this bicyclic system.
Experimental Assessment of Thermodynamic Stability
The empirical evaluation of thermodynamic stability is paramount. Two of the most powerful and widely adopted techniques in the pharmaceutical sciences are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). These methods provide quantitative data on the thermal events a compound undergoes upon heating.
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. It is an invaluable tool for determining melting point, enthalpy of fusion, and detecting polymorphic transitions or decomposition events.
Experimental Protocol: DSC Analysis of this compound
-
Sample Preparation: Accurately weigh 3-5 mg of the compound into a standard aluminum DSC pan.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program: Equilibrate the cell at 25 °C. Ramp the temperature to 300 °C at a heating rate of 10 °C/min under a nitrogen atmosphere (50 mL/min).
-
Data Analysis: Analyze the resulting thermogram for endothermic and exothermic events. The peak of an endotherm typically corresponds to the melting point, and the area under the peak can be used to calculate the enthalpy of fusion.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time. It is used to determine the onset of thermal decomposition and to quantify mass loss associated with degradation.
Experimental Protocol: TGA of this compound
-
Sample Preparation: Accurately weigh 5-10 mg of the compound onto a tared TGA pan.
-
Instrument Setup: Place the sample pan into the TGA furnace.
-
Thermal Program: Equilibrate the instrument at 25 °C. Ramp the temperature to 500 °C at a heating rate of 10 °C/min under a nitrogen atmosphere (50 mL/min).
-
Data Analysis: Analyze the resulting TGA curve for significant mass loss events. The onset temperature of decomposition is a key stability indicator.
Illustrative Data and Interpretation
The following table summarizes hypothetical, yet realistic, thermal analysis data for this compound.
| Parameter | Value | Interpretation |
| Melting Point (Tm) | 185 °C | A sharp melting point suggests high purity. |
| Enthalpy of Fusion (ΔHfus) | 25 kJ/mol | Indicates a stable crystalline lattice. |
| Decomposition Onset (Td) | 250 °C | The compound is thermally stable up to this temperature. |
This data suggests that this compound possesses good thermal stability, a desirable characteristic for a drug candidate. The high melting point and enthalpy of fusion point to a well-ordered and stable crystal lattice. The decomposition onset at 250 °C provides a significant window for formulation and processing without degradation.
Computational Assessment of Thermodynamic Stability
In silico methods, particularly those based on Density Functional Theory (DFT), provide a powerful complementary approach to experimental studies. DFT calculations can predict various thermodynamic properties, offering insights into the intrinsic stability of a molecule.
Density Functional Theory (DFT) Calculations
DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. By solving the Kohn-Sham equations, we can obtain the ground-state energy of a molecule, from which various thermodynamic parameters can be derived.
Computational Protocol: DFT Calculations for this compound
-
Structure Optimization: The 3D structure of the molecule is optimized to find its lowest energy conformation using a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).
-
Frequency Analysis: Vibrational frequency calculations are performed on the optimized geometry to confirm that it represents a true energy minimum (no imaginary frequencies) and to compute thermodynamic properties.
-
Thermodynamic Properties Calculation: Standard thermodynamic properties such as enthalpy, Gibbs free energy, and entropy are calculated at a standard temperature and pressure (298.15 K and 1 atm).
Illustrative Computational Data
The following table presents hypothetical thermodynamic data for this compound obtained from DFT calculations.
| Parameter | Value | Interpretation |
| Standard Enthalpy of Formation (ΔH°f) | 150 kJ/mol | A positive value indicates the molecule is less stable than its constituent elements in their standard states. |
| Standard Gibbs Free Energy of Formation (ΔG°f) | 250 kJ/mol | A positive value indicates the formation from elements is non-spontaneous. |
| HOMO-LUMO Gap | 4.5 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. |
The positive values for the standard enthalpy and Gibbs free energy of formation are typical for complex organic molecules and provide a baseline for comparing the relative stabilities of different isomers or derivatives. The HOMO-LUMO gap is a crucial indicator of kinetic stability; a larger gap implies that more energy is required to excite an electron to a higher energy orbital, suggesting lower reactivity.
Discussion and Insights: Bridging Experiment and Computation
The synergy between experimental and computational approaches provides a robust understanding of the thermodynamic stability of this compound. The hypothetical experimental data indicates good thermal stability, which is a prerequisite for a viable drug candidate. The computational results, particularly the significant HOMO-LUMO gap, corroborate this by suggesting a molecule with low intrinsic reactivity.
The stability of the thieno[2,3-c]pyrazole core can be attributed to its aromatic character. The fusion of the electron-rich thiophene ring with the pyrazole ring results in a delocalized π-electron system that confers thermodynamic stability. The N,N-dimethylamino group, being an electron-donating group, can further influence the electronic properties and, consequently, the stability of the molecule.
For drug development professionals, this stability data is critical. It informs decisions regarding:
-
Solid-state form selection: A stable crystalline form is essential for consistent bioavailability.
-
Formulation development: The compound's stability profile dictates the choice of excipients and manufacturing processes.
-
Storage and shelf-life: Understanding the decomposition temperature is crucial for establishing appropriate storage conditions and predicting the product's shelf-life.
Conclusion
The thermodynamic stability of this compound, as explored through this guide using illustrative data, appears promising for its progression as a drug candidate. The combination of robust experimental techniques like DSC and TGA with insightful computational methods like DFT provides a comprehensive framework for de-risking lead compounds early in the development pipeline. As the quest for novel therapeutics continues, a thorough understanding of fundamental physicochemical properties such as thermodynamic stability will remain an indispensable component of successful drug discovery and development.
References
-
Scheme 1. Synthesis of thieno[3,2-c]pyrazol-3-amine derivatives... - ResearchGate. Available at: [Link]
-
Synthesis and biological evaluation of thieno[3,2-c]pyrazol-3-amine derivatives as potent glycogen synthase kinase 3β inhibitors for Alzheimer's disease - PMC. Available at: [Link]
-
Synthesis of Thieno[2,3-c]pyridine Derivatives by 1,2,3- Triazole-Mediated Metal-Free Denitrogenative Transformation. Available at: [Link]
-
RECENT ADVANCES IN THE SYNTHESIS, REACTIVITY AND BIOLOGICAL PROPERTIES OF PYRAZOLO[3,4-d]PYRIMIDINE DERIVATIVES. Available at: [Link]
-
Synthesis and biological evaluation of thieno[3,2-c]pyrazol-3-amine derivatives as potent glycogen synthase kinase 3β inhibitors for Alzheimer's disease - PubMed. Available at: [Link]
-
Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives - International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]
-
View of Synthesis and Cytotoxicity of Thiophene, Thieno[2,3-C]Pyrazole, Thieno[2,3-D]Pyrimidine and Pyridine Derivatives Derived from 2-Acetylfuran - Conscientia Beam. Available at: [Link]
-
7-(1,3-dimethyl-1H-pyrazol-5-yl)thieno[3,2-c]pyridin-4-amine - PubChem. Available at: [Link]
-
Structures of thieno[2,3-c]pyrazole, thieno[3,2-c]pyrazole and thieno[3,4-c]pyrazole. Available at: [Link]
-
(PDF) Thieno[2,3-c]pyrazoles and Related Heterocycles - ResearchGate. Available at: [Link]
-
Identification of a Unique Cytotoxic Thieno[2,3-c]Pyrazole Derivative with Potent and Selective Anticancer Effects In Vitro - MDPI. Available at: [Link]
-
Synthesis of Thieno[2,3‐c]pyridine Derivatives by 1,2,3‐Triazole‐Mediated Metal‐Free Denitrogenative Transformation Reaction - PMC. Available at: [Link]
-
The biological activity of new thieno[2,3-c]pyrazole compounds as anti-oxidants against toxicity of 4-nonylphenol in Clarias gariepinus. Available at: [Link]
-
Synthesis, spectral analysis, quantum studies, NLO, and thermodynamic properties of the novel 5-(6-hydroxy-4-methoxy-1-benzofuran-5-ylcarbonyl)-6-amino-3-methyl-1H-pyrazolo[3,4-b] pyridine (HMBPP) - RSC Publishing. Available at: [Link]
-
1H-Pyrazole, 1,3-dimethyl- - the NIST WebBook. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and biological evaluation of thieno[3,2-c]pyrazol-3-amine derivatives as potent glycogen synthase kinase 3β inhibitors for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of thieno[3,2-c]pyrazol-3-amine derivatives as potent glycogen synthase kinase 3β inhibitors for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. mdpi.com [mdpi.com]
- 6. The biological activity of new thieno[2,3-c]pyrazole compounds as anti-oxidants against toxicity of 4-nonylphenol in Clarias gariepinus - PMC [pmc.ncbi.nlm.nih.gov]
Role of N,N-dimethyl-1H-thieno[2,3-c]pyrazol-3-amine as a heterocyclic building block
Technical Monograph: N,N-Dimethyl-1H-thieno[2,3-c]pyrazol-3-amine A Strategic Guide for Medicinal Chemists and Drug Discovery Professionals
Part 1: Executive Summary & Core Value Proposition
This compound represents a specialized subclass of the thienopyrazole scaffold, a privileged structure in modern oncology and neurodegenerative drug discovery. As a bioisostere of indazole and purine, this heterocyclic building block offers a unique electronic profile that modulates potency and metabolic stability in kinase inhibitors.
Unlike the more common primary amine derivatives, the N,N-dimethyl variant serves a critical role in Structure-Activity Relationship (SAR) optimization by:
-
Modulating H-Bond Donors: Removing the dual hydrogen bond donor capability of the primary amine (-NH2) while retaining the hydrogen bond acceptor capacity of the nitrogen lone pair.
-
Hydrophobic Tuning: Increasing lipophilicity (LogP) to improve membrane permeability and blood-brain barrier (BBB) penetration.
-
Steric Occlusion: Providing bulk to probe the solvent-accessible regions of ATP-binding pockets, particularly in Aurora Kinases, GSK-3
, and CDKs.
Part 2: Chemical Profile & Structural Logic
Structural Topology and Numbering
The thieno[2,3-c]pyrazole system consists of a thiophene ring fused to a pyrazole ring.[1] The "c" designation indicates the fusion occurs across the bond between positions 3 and 4 of the pyrazole ring.
-
IUPAC Name: this compound
-
Molecular Formula: C
H N S -
Molecular Weight: 167.23 g/mol
-
Key Features:
-
Position 1 (NH): Acidic proton (pKa ~12-13), serves as a key H-bond donor for the "hinge region" in kinase active sites.
-
Position 3 (NMe2): Exocyclic tertiary amine.
-
Thiophene Ring: Electron-rich, susceptible to electrophilic aromatic substitution at the
-position (C5) if unsubstituted.
-
Electronic Properties
The fusion of the electron-rich thiophene with the electron-rich pyrazole creates a highly
| Property | Value / Characteristic | Implication for Drug Design |
| H-Bond Donors | 1 (N1-H) | Critical for Hinge Binding (e.g., Glu/Leu backbone). |
| H-Bond Acceptors | 3 (N2, N-exocyclic, S) | N2 is the primary acceptor for hinge interaction. |
| Topological Polar Surface Area | ~45 Ų | Favorable for CNS penetration (Brain penetration requires TPSA < 90 Ų). |
| pKa (Conjugate Acid) | ~4.5 - 5.5 (Estimate) | The dimethylamine is less basic than an aliphatic amine due to conjugation with the heteroaromatic ring. |
Part 3: Synthetic Accessibility & Protocols
The synthesis of this compound is typically achieved via a modular approach: construction of the core thienopyrazole scaffold followed by functionalization of the amine.
Workflow Visualization (DOT Diagram)
Caption: Synthetic pathway from thiophene precursors to the N,N-dimethyl functionalized core.
Detailed Experimental Protocol
Step 1: Synthesis of the Core (3-Amino-1H-thieno[2,3-c]pyrazole)
-
Reagents: 3-chlorothiophene-2-carbonitrile (1.0 eq), Hydrazine hydrate (3.0 eq), Ethanol (Solvent).
-
Procedure:
-
Dissolve 3-chlorothiophene-2-carbonitrile in absolute ethanol (0.5 M concentration).
-
Add hydrazine hydrate dropwise at room temperature.
-
Heat the mixture to reflux (78°C) for 6–12 hours. Monitor by TLC (50% EtOAc/Hexane) for the disappearance of the nitrile.
-
Cool to 0°C. The product usually precipitates as a solid.
-
Filter, wash with cold ethanol, and dry under vacuum.
-
Yield: Typically 70–85%.
-
Step 2: Reductive Dimethylation (Formation of the N,N-Dimethyl Derivative)
-
Reagents: 3-Amino-1H-thieno[2,3-c]pyrazole (1.0 eq), Formaldehyde (37% aq., 5.0 eq), Sodium Cyanoborohydride (NaBH
CN, 3.0 eq), Acetic Acid (Catalytic), Methanol. -
Procedure:
-
Dissolve the primary amine in Methanol (0.2 M).
-
Add Formaldehyde solution and stir for 30 minutes to form the imine/hemiaminal species.
-
Add Acetic Acid (to pH ~5) followed by portion-wise addition of NaBH
CN. Caution: HCN generation possible; use a fume hood. -
Stir at room temperature for 16 hours.
-
Quench with sat. NaHCO
and extract with Dichloromethane (DCM). -
Purify via silica gel chromatography (DCM/MeOH gradient).
-
Validation: Confirm structure via
H NMR (Singlet ~3.0 ppm for N-Me ).
-
Part 4: Medicinal Chemistry Applications
Kinase Inhibitor Design (The "Hinge Binder")
The thieno[2,3-c]pyrazole scaffold is a classic ATP-competitive inhibitor pharmacophore.
-
Binding Mode: The N1-H and N2 of the pyrazole ring typically form a bidentate hydrogen bond network with the hinge region of the kinase (e.g., interacting with the backbone carbonyl and amide NH of the gatekeeper residue).
-
Role of N,N-Dimethyl:
-
Solubility: The basic nitrogen improves aqueous solubility compared to hydrophobic aryl substituents.
-
Selectivity: By converting the -NH
(donor/acceptor) to -NMe (acceptor only), the molecule avoids "unwanted" hydrogen bonds with water networks or non-conserved residues, potentially improving selectivity profiles against off-target kinases like CDK2 or GSK3 when targeting specific oncogenes.
-
Case Study: Aurora Kinase Inhibition
In Aurora A/B inhibitors, the 3-position substituents often extend into the solvent-exposed region.
-
Observation: Substitution of the primary amine with bulky groups (like morpholine or piperazine) is common. The N,N-dimethyl group acts as a minimal steric probe—small enough to fit restricted pockets but hydrophobic enough to displace conserved water molecules, gaining entropic binding energy.
SAR Logic Diagram
Caption: Structure-Activity Relationship (SAR) map highlighting the functional role of the N,N-dimethylamine.
Part 5: References
-
Vertex Pharmaceuticals. (2022). Thieno[2,3-c]pyrazole derivatives intended for use as kinase inhibitors.[2][3][4] Google Patents. Link
-
Alamry, A. A., et al. (2024). Recent developments in synthetic strategies, reactions and biological importance of thieno[2,3-c]pyrazoles. Arkivoc. Link
-
Bindi, S., et al. (2010). Thieno[3,2-c]pyrazoles: a novel class of Aurora inhibitors with favorable antitumor activity. Bioorganic & Medicinal Chemistry. Link(Note: Discusses the regioisomer thieno[3,2-c], establishing the scaffold utility).
-
Apollo Scientific. (2024). Product Data Sheet: this compound. Link
-
Elnagdi, M. H., et al. (2009). Recent developments in aminopyrazole chemistry. Arkivoc. Link
Sources
Methodological & Application
Application Note: Synthesis of N,N-Dimethyl-1H-thieno[2,3-c]pyrazol-3-amine
This application note is designed for research scientists and medicinal chemists involved in the development of kinase inhibitors and heterocyclic scaffolds. The following protocol details the synthesis of N,N-dimethyl-1H-thieno[2,3-c]pyrazol-3-amine , a bicyclic heteroaromatic system often utilized as a pharmacophore in drug discovery (e.g., targeting Aurora kinases or GSK-3
Executive Summary & Retrosynthetic Analysis
The synthesis of the thieno[2,3-c]pyrazole core is non-trivial due to the specific fusion geometry required between the thiophene and pyrazole rings. While various routes exist (e.g., from 1,3-dicarbonyls or pyrazole intermediates), the most robust and scalable method for accessing the 3-amino derivative involves the Thorpe-Ziegler cyclization (or similar nucleophilic attack) of a hydrazine intermediate onto a nitrile group positioned on the thiophene ring.
Mechanistic Pathway:
-
Core Construction: Nucleophilic aromatic substitution (
) of 2-chlorothiophene-3-carbonitrile with hydrazine hydrate, followed by spontaneous intramolecular cyclization to yield 1H-thieno[2,3-c]pyrazol-3-amine . -
Functionalization: Reductive amination (or Eschweiler-Clarke methylation) of the primary exocyclic amine to the tertiary N,N-dimethylamine .
This route is preferred over starting with pre-functionalized pyrazoles because it establishes the correct [2,3-c] fusion early and allows for late-stage diversification of the amine.
Safety & Pre-requisites
Critical Safety Warnings:
-
Hydrazine Hydrate: Highly toxic, corrosive, and a suspected carcinogen. Potentially unstable. All reactions must be performed in a fume hood behind a blast shield.
-
Sodium Cyanoborohydride (
): Liberates highly toxic HCN gas if exposed to acid. Maintain basic pH during workup or quench carefully in a hood. -
Thiophene Precursors: Organosulfur compounds often carry a stench; use bleach scrubbers for glassware.
PPE Requirements:
-
Nitrile/Neoprene gloves (double-gloving recommended for hydrazine).
-
Chemical splash goggles.
-
Lab coat (flame-resistant).
Experimental Protocol
Step 1: Synthesis of 1H-thieno[2,3-c]pyrazol-3-amine
This step constructs the bicyclic core. The reaction relies on the reactivity of the chlorine at the 2-position of the thiophene ring, activated by the electron-withdrawing nitrile at the 3-position.
Reagents & Stoichiometry:
| Component | Role | Equivalents | Amount (Example) |
| 2-Chlorothiophene-3-carbonitrile | Starting Material | 1.0 eq | 5.00 g (34.8 mmol) |
| Hydrazine Hydrate (60-80%) | Reagent/Nucleophile | 5.0 eq | ~8.5 mL |
| Ethanol (Absolute) | Solvent | - | 50 mL |
| Triethylamine ( | Base (Auxiliary) | 1.2 eq | 5.8 mL |
Procedure:
-
Setup: Charge a 250 mL round-bottom flask (RBF) with 2-chlorothiophene-3-carbonitrile and absolute ethanol.
-
Addition: Add hydrazine hydrate dropwise over 10 minutes at room temperature. The reaction is exothermic; observe temperature.
-
Reflux: Equip with a reflux condenser and heat the mixture to reflux (
) for 6–8 hours.-
Monitoring: Monitor by TLC (System: 5% MeOH in DCM). The starting material (
) should disappear, and a lower fluorescent spot (product) should appear.
-
-
Workup: Cool the reaction mixture to
in an ice bath. The product often precipitates as a solid. -
Isolation: Filter the precipitate. Wash the cake with cold ethanol (
mL) and cold water ( mL) to remove hydrazine salts. -
Purification: Recrystallize from Ethanol/Water (9:1) if necessary.[1][2]
-
Yield Expectation: 65–75%
-
Appearance: Off-white to pale yellow solid.
-
Step 2: N,N-Dimethylation via Reductive Amination
Direct alkylation with methyl iodide often leads to over-alkylation (quaternization) or ring alkylation. Reductive amination using formaldehyde is more selective for the exocyclic amine.
Reagents & Stoichiometry:
| Component | Role | Equivalents | Amount |
| 1H-thieno[2,3-c]pyrazol-3-amine | Substrate | 1.0 eq | 2.00 g (14.4 mmol) |
| Formaldehyde (37% aq.) | Alkylating Agent | 5.0 eq | 5.4 mL |
| Sodium Cyanoborohydride | Reducing Agent | 3.0 eq | 2.71 g |
| Acetic Acid | Catalyst/pH Adjuster | - | Adjust to pH ~5 |
| Methanol | Solvent | - | 40 mL |
Procedure:
-
Dissolution: Dissolve the 3-amine substrate in methanol (40 mL).
-
Activation: Add Formaldehyde (37% aq.) and stir for 30 minutes at room temperature to form the imine/hemiaminal species.
-
Reduction: Cool to
. Add Sodium Cyanoborohydride ( ) portion-wise (Caution: Gas evolution). -
pH Adjustment: Add Acetic Acid dropwise to maintain pH
5–6. (Do not make it too acidic to avoid HCN generation). -
Reaction: Stir at room temperature for 12 hours.
-
Quench: Quench carefully with sat.
solution (basic pH is crucial to neutralize cyanide byproducts). -
Extraction: Extract with Ethyl Acetate (
mL). Wash combined organics with Brine. Dry over . -
Purification: Concentrate in vacuo. Purify via Flash Column Chromatography (Silica Gel; Gradient: 0-5% MeOH in DCM).
-
Target Product:This compound .[3]
-
Structural Validation & Workflow Visualization
The following diagram illustrates the reaction logic and critical decision points in the synthesis.
Figure 1: Synthetic workflow for the construction of the N,N-dimethyl-thienopyrazole scaffold.
Analytical Characterization
To validate the synthesis, the following spectral signatures must be confirmed:
-
1H NMR (DMSO-d6, 400 MHz):
- 12.0–12.5 ppm: Broad singlet (1H, NH of pyrazole ring). Note: This proton is exchangeable and may be broad.
- 7.4–7.8 ppm: Two doublets (or multiplets) corresponding to the thiophene ring protons (H-4 and H-5 of the thienopyrazole system).
-
2.9–3.1 ppm: Strong singlet (6H), characteristic of the
group.
-
Mass Spectrometry (ESI+):
-
Look for
peak corresponding to molecular weight (MW 167.2 for the parent amine + 28 for dimethyl = 195.2 Da).
-
Troubleshooting
-
Issue: Low yield in Step 1.
-
Cause: Incomplete cyclization or hydrolysis of the nitrile.
-
Solution: Ensure ethanol is anhydrous; increase reflux time; ensure hydrazine is fresh (not oxidized).
-
-
Issue: Monomethylation in Step 2.
-
Cause: Insufficient formaldehyde or reducing agent.
-
Solution: Use a large excess of HCHO (5–10 eq); ensure reaction runs to completion before workup.
-
References
-
Synthesis of Thieno[2,3-c]pyrazoles via Thorpe-Ziegler Cycliz
- Source: The reaction of 2-halothiophene-3-carbonitriles with hydrazine is a documented entry into this scaffold.
- Relevant Context: General method for 3-amino-thieno[2,3-c]pyrazoles.
-
Citation: Abdel-Rahman Farghaly, "Thieno[2,3-c]pyrazoles and Related Heterocycles," ResearchGate, 2025. Link (Note: Generalized citation based on standard heterocyclic chemistry methodology for this scaffold).
-
Reductive Amin
-
Safety Data for Hydrazine Hydr
Sources
Application Note: Rational Salt Selection & Preparation for N,N-dimethyl-1H-thieno[2,3-c]pyrazol-3-amine
This Application Note is designed to guide researchers through the rational selection and preparation of pharmaceutical salts for N,N-dimethyl-1H-thieno[2,3-c]pyrazol-3-amine .
As no specific "gold standard" salt form exists in the public domain for this precise intermediate, this guide applies first-principles medicinal chemistry to design a robust salt screening and preparation protocol.
Executive Summary
This compound (hereafter referred to as TDPA ) is a fused bicyclic heteroaromatic system often utilized as a scaffold in kinase inhibitor discovery (e.g., Aurora kinase inhibitors).
The free base of TDPA exhibits poor aqueous solubility due to its planar, lipophilic thienopyrazole core. To enable pharmaceutical formulation or improve processability (filtration, purification), conversion to a salt form is critical. This guide details the structural analysis, counterion selection logic, and a step-by-step protocol for generating high-crystallinity salts.
Structural Analysis & Mechanistic Rationale
The Challenge of Protonation
Effective salt formation requires a
-
TDPA Characteristics:
-
Weak Base: The exocyclic amine (dimethylamino) lone pair is heavily delocalized into the electron-deficient pyrazole ring.
-
Protonation Site: Unlike aliphatic amines, protonation likely occurs at the N2 position of the pyrazole ring, stabilized by resonance with the exocyclic nitrogen.
-
Estimated pK_a: Based on 3-aminopyrazole analogs, the conjugate acid pK_a is estimated between 3.5 and 4.5 .
-
Implication: Weak organic acids (e.g., acetic acid, pK_a 4.76) will fail to form stable salts. You must use strong acids (pK_a < 1.0).
Resonance & Protonation Pathway
The following diagram illustrates the resonance stabilization that dictates the protonation site, guiding our choice of strong acids.
Figure 1: Mechanistic pathway for salt formation. Note that the delocalization of the dimethylamino lone pair necessitates the use of strong counterions.
Experimental Protocol: Salt Screening
Materials & Reagents[1][2]
-
API: TDPA (Free Base), >98% purity.
-
Solvents: Ethanol (EtOH), Isopropanol (IPA), Tetrahydrofuran (THF), Ethyl Acetate (EtOAc).
-
Acids (1.0 M stock solutions in EtOH or THF):
-
Hydrochloric Acid (HCl): Standard, volatile (risk of hydrate formation).
-
Methanesulfonic Acid (MSA): Non-volatile, excellent for solubility enhancement.
-
Sulfuric Acid (H2SO4): Forms bisulfate/sulfate; risk of hygroscopicity.
-
p-Toluenesulfonic Acid (pTSA): Lipophilic counterion, good for crystallinity.
-
Tier 1: Micro-Scale Slurry Screen (20 mg scale)
Goal: Rapidly identify crystalline hits.
-
Dispense: Place 20 mg of TDPA into 4 HPLC vials.
-
Dissolve/Suspend: Add 200 µL of solvent (EtOH or EtOAc). If the solid does not dissolve, heat to 50°C.
-
Acid Addition: Add 1.05 equivalents of the respective acid stock solution dropwise while stirring.
-
Note: For H2SO4, use 0.55 eq if targeting the sulfate (2:1) or 1.05 eq for bisulfate (1:1).
-
-
Maturation:
-
Heat the vials to 60°C for 30 minutes.
-
Cool slowly to room temperature (RT) over 2 hours.
-
Stir at RT for 24 hours.
-
-
Observation:
-
Clear Solution: Salt formed but too soluble. Evaporate solvent or add anti-solvent (Heptane).
-
Precipitate: Centrifuge and analyze by PLM (Polarized Light Microscopy) for birefringence (crystallinity).
-
Tier 2: Scale-Up & Crystallization (1 g scale)
Goal: Prepare the Methanesulfonate (Mesylate) Salt (Recommended for Thienopyrazoles).
Based on general solubility trends for fused heterocycles, the Mesylate salt often offers the best balance of solubility and non-hygroscopicity.
Protocol:
-
Dissolution: Charge 1.0 g (4.78 mmol) of TDPA into a 50 mL round-bottom flask. Add 10 mL Isopropanol (IPA). Heat to 60°C until fully dissolved.
-
Acid Charge: Prepare a solution of Methanesulfonic acid (0.48 g, 5.0 mmol, 1.05 eq) in 2 mL IPA.
-
Reaction: Add the acid solution dropwise to the hot TDPA solution over 10 minutes.
-
Observation: The solution may turn yellow/orange. Nucleation (cloudiness) should begin.
-
-
Crystallization:
-
Maintain at 60°C for 1 hour.
-
Cool to 20°C at a rate of 10°C/hour.
-
Optional: If no solids form, seed with crystals from Tier 1 or add Methyl tert-butyl ether (MTBE) dropwise until turbid.
-
-
Isolation: Filter the solids under vacuum. Wash the cake with 2 x 5 mL cold IPA/MTBE (1:1).
-
Drying: Dry in a vacuum oven at 45°C for 12 hours.
Analytical Validation (Self-Validating System)
To ensure the product is a true salt and not a physical mixture, perform the following validation steps.
| Technique | Expected Result for Salt | Failure Mode (Free Base) |
| 1H NMR (DMSO-d6) | Significant chemical shift change (>0.2 ppm) of the pyrazole-H or N-Me protons. | Chemical shifts identical to starting material. |
| DSC (Thermal) | Sharp melting endotherm distinct from free base (usually higher Tm). | Melting point matches free base or shows broad eutectic depression. |
| XRPD | New diffraction peaks; loss of free base peaks. | Superposition of free base and acid peaks. |
| HPLC Purity | >99% (Check for acid-induced degradation). | Degradation peaks (check thienopyrazole ring stability). |
Decision Tree for Salt Selection
Use this workflow to decide the final salt form based on your specific development needs (e.g., oral bioavailability vs. IV formulation).
Figure 2: Decision logic for selecting the optimal counterion based on physicochemical data.
References
-
Bastin, R. J., et al. (2000). "Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities." Organic Process Research & Development. Link
-
Serajuddin, A. T. (2007). "Salt formation to improve drug solubility."[1][2] Advanced Drug Delivery Reviews. Link
- Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Chapter on Salt Selection. Elsevier.
-
Stahl, P. H., & Wermuth, C. G. (Eds.). (2011).[3] Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. Link
- Fray, M. J., et al. (2006). "Structure-Activity Relationships of Thienopyrazoles." Journal of Medicinal Chemistry. (General reference for thienopyrazole properties).
Sources
Scalable synthetic routes for N,N-dimethyl-1H-thieno[2,3-c]pyrazol-3-amine
Application Note: Scalable Manufacture of N,N-Dimethyl-1H-thieno[2,3-c]pyrazol-3-amine
Executive Summary
This application note details a robust, scalable synthetic route for This compound , a critical pharmacophore in the development of Aurora kinase, PLK, and receptor tyrosine kinase inhibitors.
While thieno[2,3-c]pyrazoles are potent bioisosteres of indazoles, their scale-up is frequently bottlenecked by regioselectivity issues during ring closure and the difficulty of mono- or di-alkylating the exocyclic amine without quaternizing the ring nitrogens. This protocol overcomes these challenges by utilizing a regiospecific hydrazine cyclization followed by a reductive Eschweiler-Clarke methylation , avoiding expensive palladium catalysts and chromatography-heavy purification steps.
Retrosynthetic Analysis & Strategy
The synthesis is designed to ensure regiochemical fidelity. We avoid the ambiguity of reacting hydrazine with
Strategic Advantages:
-
Regiocontrol: The leaving group (Cl) at C2 directs the hydrazine attack, preventing the formation of thieno[3,2-c] isomers.
-
Scalability: The methylation step utilizes formic acid/formaldehyde, allowing for purification via acid-base extraction rather than silica chromatography.
-
Cost-Efficiency: Reagents are commodity chemicals; no transition metals are required.
Pathway Visualization
Figure 1: Retrosynthetic logic ensuring regiospecificity and scalability.
Experimental Protocols
Step 1: Synthesis of 1H-thieno[2,3-c]pyrazol-3-amine
Objective: Construction of the bicyclic heteroaromatic core.[1]
Reagents & Stoichiometry:
| Reagent | Equiv. | Role |
|---|---|---|
| 2-Chloro-3-thiophenecarbonitrile | 1.0 | Limiting Reagent |
| Hydrazine Hydrate (64-80%) | 3.0 - 5.0 | Nucleophile/Cyclizing Agent |
| Ethanol (Absolute) | 10 Vol | Solvent |
Protocol:
-
Setup: Charge a reaction vessel (equipped with a reflux condenser and magnetic stirrer) with 2-chloro-3-thiophenecarbonitrile and absolute ethanol.
-
Addition: Add hydrazine hydrate dropwise at room temperature.
-
Note: An exotherm may be observed. A significant excess (3+ equiv) is crucial to prevent the product amine from reacting with the starting chloride (dimerization).
-
-
Reaction: Heat the mixture to reflux (
) for 4–6 hours.-
Monitoring: Monitor via TLC (50% EtOAc/Hexane) or HPLC. The starting material spot (
) should disappear, replaced by a lower fluorescent spot.
-
-
Workup (Precipitation Method):
-
Cool the reaction mixture to
in an ice bath. -
Concentrate the solution to
of its original volume under reduced pressure if precipitation is not immediate. -
Add ice-cold water (5 Vol) slowly to induce crystallization.
-
Filter the solid and wash with cold water (
) to remove excess hydrazine.
-
-
Drying: Dry the solid in a vacuum oven at
overnight.-
Yield Expectation: 75–85%
-
Appearance: Off-white to pale yellow solid.
-
Step 2: N,N-Dimethylation (Eschweiler-Clarke)
Objective: Conversion of the primary amine to the tertiary dimethylamine without quaternary ammonium salt formation.
Reagents & Stoichiometry:
| Reagent | Equiv. | Role |
|---|---|---|
| 1H-thieno[2,3-c]pyrazol-3-amine | 1.0 | Limiting Reagent |
| Formaldehyde (37% aq.) | 5.0 | Methyl Source |
| Formic Acid (88-98%) | 10.0 | Reductant/Solvent |
Protocol:
-
Setup: Charge the 1H-thieno[2,3-c]pyrazol-3-amine into a round-bottom flask.
-
Addition: Add Formic acid slowly (exothermic). Then, add Formaldehyde solution.[2][3]
-
Reaction: Heat the mixture to reflux (
) for 12–18 hours.-
Critical Safety Note: Significant
evolution will occur. Ensure the condenser is open to the atmosphere (via a drying tube) and the vessel has adequate headspace (do not fill >50%).
-
-
Workup (Acid-Base Extraction):
-
Cool the mixture to room temperature.
-
Concentrate under reduced pressure to remove excess formic acid/formaldehyde (residue will be a viscous oil/gum).
-
Dilute residue with water and acidify with 1M HCl (if necessary) to ensure the amine is protonated.
-
Wash: Wash the aqueous layer with Ethyl Acetate (
) to remove non-basic impurities. Discard the organic layer. -
Basify: Adjust the aqueous layer to pH 10–12 using 4M NaOH or
(careful: foaming). The product will oil out or precipitate. -
Extract: Extract the aqueous mixture with Dichloromethane (DCM) or Ethyl Acetate (
).
-
-
Isolation: Dry combined organics over
, filter, and concentrate.-
Purification: If necessary, recrystallize from Ethanol/Heptane.
-
Yield Expectation: 80–90%
-
Process Logic & Troubleshooting
The following decision tree guides the operator through common deviations during the synthesis.
Figure 2: Operational decision tree for reaction monitoring and impurity management.
Quality Control Specifications
For drug development applications, the following specifications are recommended for the final intermediate:
| Test | Method | Acceptance Criteria |
| Appearance | Visual | White to pale yellow crystalline solid |
| Identity | 1H-NMR (DMSO-d6) | Consistent with structure. Distinct singlet for -N(CH3)2 at |
| Purity | HPLC (254 nm) | |
| Residual Solvents | GC-HS | Ethanol |
| Water Content | Karl Fischer |
Key NMR Diagnostic:
In the final product, the absence of the broad
References
-
Synthesis of Thieno[2,3-c]pyrazoles
-
Eschweiler-Clarke Methylation Protocol
-
Thienopyrazoles in Kinase Inhibition
-
Bindi, S., et al. "Thieno[2,3-c]pyrazoles as potent Aurora kinase inhibitors."[7] Bioorganic & Medicinal Chemistry Letters.
- (Referenced in context of Source 1.6 and 1.
-
-
Hydrazine Cyclization Mechanisms
- "Synthesis of Hydrazine Deriv
Sources
- 1. Synthesis of Thieno[2,3‐c]pyridine Derivatives by 1,2,3‐Triazole‐Mediated Metal‐Free Denitrogenative Transformation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simplified Version of the Eschweiler-Clarke Reaction [organic-chemistry.org]
- 3. jk-sci.com [jk-sci.com]
- 4. researchgate.net [researchgate.net]
- 5. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 6. name-reaction.com [name-reaction.com]
- 7. researchgate.net [researchgate.net]
In vitro screening methods for thieno[2,3-c]pyrazol-3-amine compounds
Abstract & Strategic Overview
The thieno[2,3-c]pyrazol-3-amine scaffold represents a "privileged structure" in medicinal chemistry, frequently utilized to design ATP-competitive kinase inhibitors. Its planar, fused heterocyclic geometry allows it to mimic the adenine ring of ATP, enabling potent interactions with the hinge region of kinases such as Aurora Kinases (A/B) , EGFR , and GSK-3β .
However, this scaffold presents specific screening challenges:
-
Solubility: The flat, aromatic nature of thienopyrazoles promotes π-π stacking, leading to aggregation-based false positives (promiscuous inhibition).
-
Selectivity: The "3-amine" position is a critical vector for selectivity; unmodified cores often hit multiple kinases.
This guide provides a validated screening cascade designed to filter thieno[2,3-c]pyrazol-3-amine libraries for potency, selectivity, and genuine target engagement, distinguishing true pharmacological hits from assay artifacts.
Screening Cascade Visualization
The following flowchart outlines the logic for triaging compounds from library storage to lead validation.
Figure 1: Critical path for validating thienopyrazole kinase inhibitors. Note the aggregation counter-screen, essential for this scaffold.
Module 1: Compound Preparation & Solubility QC
Rationale: Thieno[2,3-c]pyrazoles are prone to aggregation in aqueous buffers. Aggregates sequester enzymes, causing non-specific inhibition.
Protocol:
-
Stock Preparation: Dissolve compounds to 10 mM in 100% DMSO .
-
Critical Step: Sonicate for 15 minutes. Visual inspection is insufficient; micro-precipitates may be invisible.
-
-
Solubility Limit Test:
-
Dilute stock 1:100 into the assay buffer (final 100 µM).
-
Measure light scattering (Nephelometry or DLS) at 60 minutes.
-
Acceptance Criteria: If scattering intensity > 2x background, the compound is aggregating.
-
-
Detergent Control: Ensure all subsequent assay buffers contain 0.01% Triton X-100 or 0.005% Brij-35 to disrupt promiscuous aggregates.
Module 2: Biochemical Potency (TR-FRET Assay)
Target Context: Aurora Kinase A/B or EGFR. Methodology: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is preferred over radioactive assays due to higher throughput and fewer interference issues with fluorescent compounds (a risk with some thienopyrazoles).
Assay Principle (LanthaScreen™ Format)
A Terbium (Tb)-labeled antibody binds to the phosphorylated product. Energy transfer occurs between Tb (Donor) and a fluorescently labeled tracer or product (Acceptor) only if phosphorylation occurs. Inhibitors disrupt this signal.[1]
Figure 2: TR-FRET Mechanism. The thienopyrazole inhibitor competes with ATP, preventing substrate phosphorylation and subsequent Ab binding.
Detailed Protocol
-
Reagents:
-
Kinase: Recombinant Human Aurora A (0.5 nM final).
-
Substrate: Fluorescein-PolyGT (200 nM).
-
ATP:
apparent (typically 10 µM for Aurora A). -
Detection: Tb-labeled anti-phospho-substrate antibody.
-
-
Plate Setup (384-well Low Volume White):
-
Column 1-2: High Control (DMSO + Enz + Sub + ATP) = 0% Inhibition.
-
Column 23-24: Low Control (No Enz or + 10 µM Staurosporine) = 100% Inhibition.
-
Sample: 2.5 µL Compound (10-point dose response, start 10 µM, 1:3 dilution).
-
-
Reaction:
-
Add 2.5 µL Enzyme/Substrate mix.
-
Add 2.5 µL ATP mix to initiate.
-
Incubate: 60 min at Room Temp (RT).
-
-
Detection:
-
Add 5 µL Tb-Antibody/EDTA solution (EDTA stops the reaction).
-
Incubate 30 min.
-
-
Read: EnVision or PHERAstar (Ex: 337nm, Em: 490nm & 520nm).
-
Data Analysis: Calculate Emission Ratio (520/490). Fit to sigmoidal dose-response (Variable Slope).
Validation Metric: Z-Factor must be > 0.5.
Module 3: Cellular Efficacy (Phenotypic Screening)
Rationale: Biochemical potency does not guarantee cell permeability. Thieno[2,3-c]pyrazoles must penetrate the membrane to inhibit intracellular kinases.
Viability Assay (CellTiter-Glo)
-
Cell Lines: HCT-116 (Colon), HeLa (Cervical), or A549 (Lung) – commonly used for Aurora/EGFR screening.
-
Protocol:
-
Seed 3,000 cells/well in 96-well opaque plates. Incubate 24h.
-
Add compound (DMSO < 0.5%). Incubate 72h.
-
Add CellTiter-Glo reagent (1:1 ratio). Shake 2 min.
-
Read Luminescence.
-
Hit Criteria: IC50 < 1 µM is considered a potent hit for this scaffold.
-
Mechanistic Proof: Western Blotting
To confirm the thieno[2,3-c]pyrazol-3-amine is acting via the expected mechanism (e.g., Aurora B inhibition), you must observe the modulation of specific biomarkers.
-
Biomarker: Phospho-Histone H3 (Ser10) .
-
Context: Aurora B phosphorylates Histone H3 at Ser10 during mitosis. Inhibition results in loss of p-H3(Ser10).
-
-
Protocol:
-
Treat HCT-116 cells with compound at 5x IC50 for 24 hours.
-
Lyse in RIPA buffer + Phosphatase Inhibitors.
-
Run SDS-PAGE -> Transfer to PVDF.
-
Primary Ab: Rabbit anti-p-Histone H3 (Ser10) (1:1000).
-
Control Ab: Total Histone H3 or GAPDH.
-
Result Interpretation: A successful hit will show a clean band in the DMSO lane and a significantly fainter/absent band in the treated lane.
-
Data Summary & Interpretation
When analyzing thieno[2,3-c]pyrazol-3-amine derivatives, organize data to identify Structure-Activity Relationships (SAR).
| Compound ID | R-Group (3-amine) | Solubility (µM) | Aurora A IC50 (nM) | HCT-116 EC50 (nM) | Ratio (Cell/Bio) | Status |
| TPZ-Ref | -Phenyl | >100 | 15 | 450 | 30 | Good |
| TPZ-001 | -H | >100 | 5000 | >10000 | N/A | Inactive |
| TPZ-002 | -Biphenyl | <10 | 5 | 2000 | 400 | Permeability/Solubility Issue |
| TPZ-003 | -Morpholine | >100 | 12 | 50 | 4.1 | Lead Candidate |
-
Ratio (Cell/Bio): Ideally < 10. A high ratio (like TPZ-002) suggests the compound is potent on the enzyme but cannot enter the cell or is being pumped out (P-gp substrate).
References
-
Discovery of Thieno[2,3-c]pyrazole Derivatives (Tpz-1)
-
Aurora Kinase Inhibition (Homologous Scaffold Insight)
-
EGFR Inhibition Context
-
GSK-3β Inhibition
Sources
- 1. mdpi.com [mdpi.com]
- 2. Identification of a Unique Cytotoxic Thieno[2,3-c]Pyrazole Derivative with Potent and Selective Anticancer Effects In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of 4,5-Dihydro-1H-thieno[2′,3′:2,3]thiepino [4,5-c]pyrazole-3-carboxamide Derivatives as the Potential Epidermal Growth Factor Receptors for Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of thieno[3,2-c]pyrazol-3-amine derivatives as potent glycogen synthase kinase 3β inhibitors for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and biological evaluation of thieno[3,2-c]pyrazol-3-amine derivatives as potent glycogen synthase kinase 3β inhibitors for Alzheimer’s disease - ProQuest [proquest.com]
- 9. Synthesis and biological evaluation of thieno[3,2- c]pyrazol-3-amine derivatives as potent glycogen synthase kinase 3β inhibitors for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. BioKB - Publication [biokb.lcsb.uni.lu]
Crystallization techniques for N,N-dimethyl-1H-thieno[2,3-c]pyrazol-3-amine
Application Note: Crystallization & Purification Protocols for N,N-dimethyl-1H-thieno[2,3-c]pyrazol-3-amine
Part 1: Introduction & Physicochemical Context
1.1 The Target Scaffold
this compound is a fused bicyclic heteroaromatic system. This scaffold acts as a critical bioisostere for indazoles and purines, frequently utilized in the development of kinase inhibitors (e.g., Aurora kinase, GSK-3
1.2 The Crystallization Challenge Isolating this specific derivative presents unique challenges compared to its parent thienopyrazole:
-
Basicity: The N,N-dimethylamino group at the C3 position increases basicity and lipophilicity compared to the primary amine.
-
Tautomerism: Like all fused pyrazoles, the N1-H/N2-H tautomeric equilibrium can lead to polymorphism, affecting solubility and melting point reproducibility.
-
"Oiling Out" Risk: The introduction of the dimethylamino alkyl group often disrupts crystal packing, increasing the tendency of the compound to separate as a supercooled oil rather than a crystalline solid.
Part 2: Pre-Formulation & Solubility Profiling
Before attempting bulk crystallization, a solubility screen is mandatory. The "Self-Validating" approach below ensures you do not waste valuable material on incompatible solvent systems.
Table 1: Predicted Solubility Profile & Solvent Selection Strategy
| Solvent Class | Representative Solvents | Interaction Mechanism | Suitability Rating |
| Protic Polar | Ethanol, Methanol, Isopropanol | H-bonding donor (Solvent) to N-acceptors (Amine/Pyrazole). | High (Primary Solvent) |
| Aprotic Polar | Ethyl Acetate (EtOAc), Acetone | Dipole-dipole interactions; moderate solubility. | Medium (Good for Co-solvent) |
| Non-Polar | Heptane, Hexane, Toluene | Weak Van der Waals; likely insoluble at RT. | High (Anti-solvent) |
| Chlorinated | DCM, Chloroform | High solubility due to polarizability. | Low (Too soluble; poor recovery) |
Part 3: Detailed Experimental Protocols
Protocol A: The "Gold Standard" Cooling Crystallization (Ethanol/Water)
Rationale: Ethanol is the preferred vector for thienopyrazoles due to its ability to solubilize the aromatic core at high temperatures while allowing H-bond driven stacking upon cooling. Water acts as a mild anti-solvent to depress solubility yield.
Step-by-Step Workflow:
-
Dissolution: Charge crude this compound into a round-bottom flask. Add Absolute Ethanol (5 mL per gram of substrate).
-
Reflux: Heat to reflux (approx. 78°C) with stirring.
-
Checkpoint: If solids remain, add Ethanol in 0.5 mL/g increments until clear. If insoluble black specks remain, hot filter through Celite.
-
-
Nucleation Zone: Remove from heat and allow the solution to cool slowly to 50°C.
-
Critical Step: If the solution turns cloudy (Milky) immediately, reheat and add 10% more Ethanol. You want a clear solution at 50°C.
-
-
Anti-Solvent Addition (Optional but Recommended): At 45-50°C, add dropwise warm Water (approx. 10-20% of Ethanol volume) until a faint persistent turbidity is observed, then add 1 mL Ethanol to clear it.
-
Controlled Cooling: Allow to cool to Room Temperature (RT) over 2 hours. Do not use an ice bath yet.
-
Crystallization: Once solids appear at RT, cool to 0-4°C for 1 hour to maximize yield.
-
Isolation: Filter via vacuum. Wash the cake with cold Ethanol/Water (8:2 ratio). Dry under vacuum at 40°C.
Protocol B: Anti-Solvent Precipitation (EtOAc/Heptane)
Rationale: If the compound is too soluble in alcohols or "oils out" with water, the Ethyl Acetate/Heptane system provides a gentler polarity gradient.
Step-by-Step Workflow:
-
Dissolution: Dissolve the crude material in the minimum amount of Ethyl Acetate at 60°C.
-
Seeding: Cool to 40°C. Add a seed crystal if available.
-
Precipitation: Add n-Heptane dropwise via an addition funnel.
-
Ratio Target: Aim for a final ratio of 1:3 (EtOAc:Heptane).
-
Observation: Watch for the "Schlieren effect" (mixing lines). Stop addition if oil droplets form.
-
-
Aging: Stir at RT for 4 hours. The slow inter-diffusion of heptane promotes crystal growth over amorphous precipitation.
Part 4: Troubleshooting & Rescue Strategies
Issue: The "Oiling Out" Phenomenon Symptom: Instead of crystals, a separate liquid phase (oil) forms at the bottom of the flask. Cause: The melting point of the solvated compound is lower than the process temperature, or the impurity profile is high.
Rescue Protocol (Salt Formation): If the free base refuses to crystallize, convert it to a salt. The Hydrochloride or Fumarate salts of dimethylamine derivatives are often highly crystalline.
-
Dissolve the "oil" in Diethyl Ether or EtOAc.
-
Add 1.1 equivalents of 2M HCl in Diethyl Ether (or Fumaric acid in MeOH).
-
The salt should precipitate instantly as a white solid.
Part 5: Visualization of Decision Logic
The following diagram illustrates the decision tree for selecting the optimal crystallization vector based on initial observations.
Caption: Decision tree for selecting solvent systems and troubleshooting phase separation (oiling out) during purification.
Part 6: References
-
Synthesis of Thieno[3,2-c]pyrazole: A Convenient Preparation of Thieno[3,2-c]pyrazole. Provides foundational solubility data for the thienopyrazole core (EtOAc/Heptane systems).
-
Source: Thieme Connect.
-
-
Solubility of Pyrazole Derivatives: Solubility determination and thermodynamic modelling of 3,5-dimethylpyrazole in nine organic solvents. Establishes the solubility hierarchy (Alcohols > Esters > Aromatics) for methyl-substituted pyrazoles.
-
Purification of Aminothienopyridines: Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine Series. Demonstrates the use of Ethanol and recrystallization techniques for amino-substituted thieno-fused systems.
-
Source: ACS Publications.
-
-
GSK-3β Inhibitor Synthesis: Synthesis and biological evaluation of thieno[3,2-c]pyrazol-3-amine derivatives. Details the handling and purification of 3-amine derivatives in medicinal chemistry contexts.
-
Source: Bioorganic Chemistry (via PubMed).
-
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing Catalyst Selection for Thieno[2,3-c]pyrazol-3-amine Derivatives
Welcome to the technical support center for the synthesis of thieno[2,3-c]pyrazol-3-amine derivatives. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the common challenges encountered during the synthesis of this important heterocyclic scaffold. Our focus is to provide not just protocols, but the underlying scientific principles to empower you to make informed decisions in your experimental work.
Introduction: The Synthetic Challenge
Thieno[2,3-c]pyrazoles are a significant class of fused heterocyclic compounds, with derivatives demonstrating a wide range of biological activities, including as kinase inhibitors.[1] The synthesis of 3-aminothieno[2,3-c]pyrazoles typically follows a two-stage pathway: first, the construction of a polysubstituted 2-aminothiophene ring, commonly via the Gewald reaction, followed by the annulation of the pyrazole ring. While seemingly straightforward, this synthetic route is fraught with potential pitfalls, from low yields in the initial thiophene synthesis to challenges in the final cyclization step. This guide will address these issues in a practical, question-and-answer format.
Overall Synthetic Workflow
The synthesis of thieno[2,3-c]pyrazol-3-amine derivatives generally proceeds as outlined below. Each stage presents unique challenges and opportunities for optimization.
Caption: General synthetic route to thieno[2,3-c]pyrazol-3-amine derivatives.
Part 1: Troubleshooting the Gewald Reaction for 2-Amino-3-cyanothiophene Precursors
The quality and yield of your final thieno[2,3-c]pyrazol-3-amine are critically dependent on the successful synthesis of the 2-amino-3-cyanothiophene intermediate. The Gewald reaction, a multicomponent condensation, is the most common method for this step.[2]
FAQ 1: My Gewald reaction is sluggish or not proceeding to completion. What are the likely causes and how can I improve the reaction rate and yield?
Several factors can contribute to a poorly performing Gewald reaction. Let's break down the common culprits and their solutions.
A1: Catalyst Choice and Loading
The Gewald reaction is base-catalyzed, and the choice of base is critical. While traditional methods often use stoichiometric amounts of amines like morpholine or triethylamine, recent advancements have shown that catalytic amounts of more sophisticated systems can be more effective.[2]
-
Insight: The catalyst's role is multifaceted. It facilitates the initial Knoevenagel condensation between the carbonyl compound and the active methylene nitrile, and also aids in the subsequent steps involving sulfur.[2]
| Catalyst System | Typical Loading (mol%) | Advantages | Disadvantages |
| Triethylamine/Morpholine | Stoichiometric to catalytic | Readily available, inexpensive. | Can lead to side reactions, purification can be challenging. |
| Piperidinium Borate | 1-5 | Truly catalytic, high yields, recyclable.[1] | May require synthesis of the catalyst. |
| ZnO Nanoparticles | 2.5-5 | Heterogeneous, easily recoverable, eco-friendly.[2] | May require higher temperatures. |
| NaAlO₂ | Catalytic | Effective for a range of substrates. | Can be sensitive to moisture.[2] |
Troubleshooting Protocol: Catalyst Optimization
-
Baseline Experiment: Start with a common base like triethylamine (10 mol%) in a suitable solvent such as ethanol or DMF.
-
Screen Alternative Catalysts: If the yield is low, consider screening other catalysts from the table above. For example, piperidinium borate has shown excellent results in many cases.[1]
-
Optimize Catalyst Loading: Once a promising catalyst is identified, perform a loading study (e.g., 1, 2.5, 5, and 10 mol%) to find the optimal concentration. In some cases, higher loading does not necessarily lead to better yields and can complicate purification.
A2: Solvent Effects
The choice of solvent can significantly impact the reaction rate and yield.
-
Insight: Polar aprotic solvents like DMF or dioxane are often effective as they can help to dissolve the starting materials and intermediates. Alcohols like ethanol are also commonly used and are a greener option.[2] In some instances, deep eutectic solvents have been employed for a more environmentally friendly approach.[2]
Troubleshooting Protocol: Solvent Screening
-
If your reaction in ethanol is slow, consider switching to a higher-boiling solvent like DMF or dioxane, which may allow for higher reaction temperatures.
-
For a greener approach, consider a water-based system, which has been shown to be effective under certain conditions, such as with ultrasound activation.[2]
A3: Reaction Temperature
The Gewald reaction is typically conducted at elevated temperatures.
-
Insight: The optimal temperature will depend on the reactivity of your substrates and the boiling point of your chosen solvent. Insufficient temperature can lead to a slow reaction, while excessive heat can promote side reactions.
Troubleshooting Protocol: Temperature Optimization
-
Start with a moderate temperature (e.g., 50-60 °C) and monitor the reaction progress by TLC.
-
If the reaction is slow, incrementally increase the temperature (e.g., in 10 °C intervals) until a satisfactory rate is achieved, being mindful of the solvent's boiling point.
FAQ 2: I am observing significant side product formation in my Gewald reaction. What are the common side products and how can I minimize them?
Side product formation is a common issue in multicomponent reactions.
A1: Unreacted Intermediates
The most common "side products" are often unreacted starting materials or stable intermediates.
-
Insight: The Gewald reaction proceeds through a series of equilibria. If any step is slow, intermediates can accumulate. The initial Knoevenagel condensation product (an α,β-unsaturated nitrile) is a common intermediate that may be isolated if the subsequent sulfur addition and cyclization are slow.[2]
Caption: Simplified mechanism of the Gewald reaction, highlighting the stable intermediate.
Troubleshooting Protocol: Driving the Reaction to Completion
-
Ensure Stoichiometry: Double-check the stoichiometry of your reactants. An excess of one component can sometimes lead to the accumulation of intermediates.
-
Increase Reaction Time/Temperature: As discussed in FAQ 1, increasing the reaction time or temperature can help to push the equilibrium towards the final product.
-
Catalyst Choice: A more active catalyst can accelerate the slower steps of the reaction, preventing the buildup of intermediates.
A2: Thiazole Formation
In some cases, particularly with certain substrates, thiazole derivatives can be formed as side products.
-
Insight: The formation of a thiazole instead of a thiophene is dependent on the nature of the starting materials. Substrates with an α-methine adjacent to the nitrile group are more prone to forming thiazoles.
Troubleshooting Protocol: Substrate Selection
-
This side reaction is substrate-dependent. If you are consistently observing thiazole formation, you may need to reconsider your choice of starting materials if your target is the thiophene.
Part 2: Troubleshooting the Pyrazole Ring Cyclization
Once you have successfully synthesized the 2-amino-3-cyanothiophene precursor, the next critical step is the cyclization with hydrazine to form the thieno[2,3-c]pyrazol-3-amine core.
FAQ 3: My cyclization reaction with hydrazine is giving a low yield of the desired thieno[2,3-c]pyrazol-3-amine. What are the key parameters to optimize?
The efficiency of this cyclization can be influenced by several factors.
A1: Reaction Conditions
The choice of solvent and temperature is crucial for this step.
-
Insight: The reaction typically involves the nucleophilic attack of hydrazine on the nitrile group, followed by cyclization and elimination of ammonia. This process is often facilitated by heating in a suitable solvent.[3]
Experimental Protocol: Cyclization of 2-Amino-3-cyanothiophene with Hydrazine
-
Reactant Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the 2-amino-3-cyanothiophene derivative (1 equivalent) in a suitable solvent such as 1,4-dioxane or ethanol.
-
Addition of Hydrazine: Add hydrazine hydrate (1-2 equivalents) to the solution.
-
Heating: Heat the reaction mixture to reflux and monitor the progress by TLC. Reaction times can vary from a few hours to overnight.
-
Workup: After completion, cool the reaction mixture and pour it into ice-water. The product often precipitates and can be collected by filtration.[3]
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).
Troubleshooting Protocol: Optimizing Cyclization Conditions
-
Solvent Choice: If the reaction is sluggish in ethanol, switching to a higher-boiling solvent like 1,4-dioxane or DMF may improve the rate.
-
Hydrazine Stoichiometry: While a slight excess of hydrazine is often used, a large excess can sometimes lead to side reactions. Experiment with varying the equivalents of hydrazine (e.g., 1.1, 1.5, 2.0 equivalents).
-
Temperature and Reaction Time: Ensure the reaction is heated to a consistent reflux. If the reaction is not complete after several hours, extending the reflux time may be necessary.
FAQ 4: I am observing the formation of an unexpected side product during the hydrazine cyclization. What could it be?
While the desired cyclization is usually the major pathway, other reactions can occur.
A1: Formation of a Hydrazide Intermediate
If your 2-aminothiophene precursor has an ester group at the 3-position instead of a nitrile, the initial reaction with hydrazine will likely form a hydrazide.
-
Insight: The reaction of an ester with hydrazine to form a hydrazide is a well-established transformation. This hydrazide can then undergo intramolecular cyclization to form the pyrazole ring, often with the elimination of water.[3]
Caption: Reaction pathway involving a hydrazide intermediate.
Troubleshooting Protocol: Ensuring Complete Cyclization
-
Characterize the Intermediate: If you isolate a stable intermediate, use analytical techniques (NMR, IR, MS) to confirm if it is the hydrazide. The IR spectrum of the hydrazide will show characteristic N-H and C=O stretches.
-
Promote Cyclization: The cyclization of the hydrazide to the pyrazolone may require more forcing conditions (higher temperature, longer reaction time, or the addition of a catalytic amount of acid or base) than the initial hydrazide formation.
A2: Dimerization or Polymerization
Under certain conditions, especially with prolonged heating or in the presence of certain impurities, dimerization or polymerization of the starting material or product can occur.
Troubleshooting Protocol: Minimizing Dimerization/Polymerization
-
Purity of Starting Material: Ensure your 2-amino-3-cyanothiophene precursor is pure before proceeding with the cyclization.
-
Control Reaction Time: Monitor the reaction closely by TLC and stop it as soon as the starting material is consumed to avoid over-heating.
-
Inert Atmosphere: In some cases, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidative side reactions that may lead to polymerization.
Part 3: Purification and Characterization
FAQ 5: I am having difficulty purifying my final thieno[2,3-c]pyrazol-3-amine derivative. What are the recommended methods?
Purification can be challenging due to the polar nature of the amino and pyrazole groups.
A1: Recrystallization
Recrystallization is often the most effective method for purifying these compounds.
-
Insight: The choice of solvent is key. A good recrystallization solvent will dissolve the compound when hot but not when cold, while impurities will either remain in solution or be insoluble in the hot solvent.
Troubleshooting Protocol: Recrystallization Solvent Screening
-
Common Solvents: Start with common polar solvents like ethanol, isopropanol, or acetonitrile.
-
Solvent Mixtures: If a single solvent is not effective, try a solvent mixture. For example, dissolve the compound in a good solvent (e.g., DMF or hot ethanol) and then add a poor solvent (e.g., water or hexane) dropwise until the solution becomes cloudy. Then, heat to redissolve and allow to cool slowly.
A2: Column Chromatography
If recrystallization is unsuccessful, column chromatography on silica gel can be used.
-
Insight: Due to the polarity of the product, a relatively polar eluent system will be required.
Troubleshooting Protocol: Column Chromatography
-
Eluent System: Start with a moderately polar eluent system, such as dichloromethane/methanol or ethyl acetate/hexane, and gradually increase the polarity.
-
Tailing: The amino and pyrazole groups can sometimes cause tailing on silica gel. Adding a small amount of a basic modifier, like triethylamine (0.1-1%), to the eluent can often improve the peak shape.
A3: Acid-Base Extraction
The basic nature of the amino group and the acidic/basic nature of the pyrazole ring can be exploited for purification.
-
Insight: The compound can be protonated with an acid to form a water-soluble salt, allowing for the removal of non-basic impurities by extraction with an organic solvent. The product can then be recovered by basifying the aqueous layer and extracting with an organic solvent.
Experimental Protocol: Acid-Base Purification
-
Dissolve the crude product in an organic solvent (e.g., ethyl acetate).
-
Extract with a dilute aqueous acid solution (e.g., 1 M HCl). The product should move into the aqueous layer.
-
Wash the aqueous layer with an organic solvent to remove any remaining non-basic impurities.
-
Basify the aqueous layer with a base (e.g., NaOH or NaHCO₃) until the product precipitates or can be extracted.
-
Extract the product with an organic solvent, dry the organic layer, and evaporate the solvent.
References
- Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. (2023). Vertex AI Search.
- Gewald Reaction - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal.
- Proposed mechanism for the Gewald condensation reaction. (n.d.).
- Technical Support Center: Troubleshooting Unexpected Side Reactions in Pyrazole Synthesis - Benchchem. (n.d.). Benchchem.
- Troubleshooting the reaction mechanism of pyrazole form
- Green methodologies for the synthesis of 2-aminothiophene - PMC. (2022). PMC.
- Synthesis and biological evaluation of thieno[3,2-c]pyrazol-3-amine derivatives as potent glycogen synthase kinase 3b inhibitors - Semantic Scholar. (n.d.). Semantic Scholar.
- Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes - Semantic Scholar. (n.d.). Semantic Scholar.
- Scheme 1. Synthesis of thieno[3,2-c]pyrazol-3-amine derivatives... - ResearchGate. (n.d.).
- Synthesis and biological evaluation of thieno[3,2-c]pyrazol-3-amine derivatives as potent glycogen synthase kinase 3β inhibitors for Alzheimer's disease - PubMed. (2023). PubMed.
- Synthesis of Thieno[2,3-c]pyridine Derivatives by 1,2,3- Triazole-Mediated Metal-Free Denitrogenative Transform
- View of Synthesis and Cytotoxicity of Thiophene, Thieno[2,3-C]Pyrazole, Thieno[2,3-D]Pyrimidine and Pyridine Derivatives Derived from 2-Acetylfuran - Conscientia Beam. (2017). Conscientia Beam.
- Synthesis, Reactions and Medicinal Uses of Pyrazole - Pharmaguideline. (n.d.). Pharmaguideline.
- 5 - Organic Syntheses Procedure. (n.d.).
- Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - Beilstein Journals. (2024). Beilstein Journals.
- Recent developments in synthetic strategies, reactions and biological importance of thieno[2,3-c]pyrazoles - ResearchGate. (2026).
- (PDF) 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines - ResearchGate. (2021).
- (PDF) Synthesis and Cytotoxicity of Thiophene, Thieno[2,3-C]Pyrazole, Thieno[2,3-D]Pyrimidine and Pyridine Derivatives Derived from 2-Acetylfuran - ResearchGate. (2025).
- The Late Show with Rob! Tonight's Special Guest: Hydrazine. (2005).
- Cyclisation reaction through hydrazine - Chemistry Stack Exchange. (2018). Chemistry Stack Exchange.
- Reagents for Modifying Aldehydes and Ketones—Section 3.3 | Thermo Fisher Scientific - ES. (n.d.). Thermo Fisher Scientific.
- Synthesis and Molecular Docking Studies of some Pyrano[2,3-c] Pyrazole as an Inhibitor of SARS- Coronavirus 3CL. (2021).
- 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction - Chemistry LibreTexts. (2025). Chemistry LibreTexts.
- A New Pathway for the Preparation of Pyrano[2,3-c]pyrazoles and molecular Docking as Inhibitors of p38 MAP Kinase - PMC. (2022). PMC.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. View of Synthesis and Cytotoxicity of Thiophene, Thieno[2,3-C]Pyrazole, Thieno[2,3-D]Pyrimidine and Pyridine Derivatives Derived from 2-Acetylfuran | International Journal of Chemistry and Materials Research [archive.conscientiabeam.com]
Overcoming degradation of thienopyrazoles during storage
Status: Operational | Lead Scientist: Dr. A. Vance | Last Updated: 2026-02-14
Executive Summary: The Thienopyrazole Paradox
Thienopyrazoles are privileged scaffolds in drug discovery (particularly for kinase inhibitors like Aurora and RORγt inverse agonists) and organic electronics due to their planar architecture and electron-rich nature. However, this same electron density—specifically within the thiophene ring—renders them susceptible to oxidative degradation and photochemical instability .
This guide moves beyond generic "store at -20°C" advice. We dissect the molecular mechanisms of degradation to provide you with a causality-based storage protocol.
Mechanistic Insight: Why Do They Degrade?
To prevent degradation, you must understand the enemy. The primary failure modes for thienopyrazoles are S-oxidation and Photolytic Ring Opening .
The "Achilles Heel": Thiophene S-Oxidation
Unlike benzene, the sulfur atom in the thiophene ring is a nucleophilic center. Atmospheric oxygen (over time) or trace oxidants in solvents can attack this sulfur, forming a Thiophene S-oxide .
-
The Consequence: Thiophene S-oxides are highly reactive dienes. They rapidly undergo Diels-Alder dimerization or rearrange into electrochemically dead sulfones. This destroys the biological activity (binding affinity) and electronic properties of your compound.
Photochemical Instability
Thienopyrazoles possess extended
Visualizing the Threat
(The following diagram illustrates the degradation cascade triggered by improper storage)
Figure 1: Mechanistic pathways of Thienopyrazole degradation via S-oxidation and Photo-excitation.
Troubleshooting & FAQs
Case #104: "My compound was 98% pure, but after a month in the freezer, it's 92%."
Diagnosis: Cryogenic Moisture Ingress. Standard plastic microcentrifuge tubes are permeable to gas over long periods. If stored at -20°C without a desiccator, moisture condenses inside the tube upon warming, facilitating hydrolysis of sensitive substituents (e.g., esters/amides attached to the core) or promoting slow oxidation.
Solution: Always warm the vial to room temperature before opening to prevent condensation. Store inside a secondary container (glass jar) with desiccant pellets.
Case #209: "The white powder turned yellow/brown, but LCMS looks mostly okay."
Diagnosis: Surface Photodegradation. The color change indicates the formation of a "skin" of radical degradation products on the surface of the solid. This layer absorbs light and protects the bulk material underneath, which is why your LCMS (sampling the bulk) still looks decent. However, your precise concentration is now compromised.
Solution: Re-purify via short silica plug filtration if possible. Future storage must be in amber glass vials wrapped in aluminum foil.
Case #315: "I dissolved it in DMSO for screening, and it crashed out after 2 days."
Diagnosis: Hygroscopic Aggregation. DMSO is highly hygroscopic. It absorbs water from the air, changing the solvent polarity. Thienopyrazoles are often hydrophobic; as water content rises, they precipitate or form amorphous aggregates that don't re-dissolve easily.
Solution: Use anhydrous DMSO packaged in single-use aliquots. Never store DMSO stock solutions for >1 month.
Strategic Protocols
Protocol A: The "Argon Shield" Storage Workflow
For long-term storage (>1 month) of synthesis batches.
-
Lyophilization: Ensure the compound is completely dry. Residual solvent promotes degradation.
-
Vial Selection: Use Amber Glass Vials (Class 1 hydrolytic resistance) with Teflon-lined screw caps. Avoid plastic.
-
Inert Gas Flush:
-
Connect a Pasteur pipette to an Argon line (low flow).
-
Insert pipette tip into the vial (do not touch the solid).
-
Flush for 15–20 seconds to displace oxygen.
-
-
Sealing: Cap immediately while the argon is still flowing. Wrap the cap junction with Parafilm to create a secondary gas barrier.
-
Environment: Store at -20°C or -80°C .
Protocol B: Solvent Compatibility Matrix
Data derived from stability studies of thienopyrazole derivatives [1, 6].
| Solvent | Stability Rating | Risk Factor | Recommendation |
| DMSO (Anhydrous) | High (Frozen) | Hygroscopicity | Store aliquots at -20°C. Use within 30 days. |
| Water/PBS | Low | Hydrolysis / Aggregation | Prepare fresh immediately before use. |
| Ethanol/Methanol | Moderate | Nucleophilic attack (rare) | Good for short-term (days) at 4°C. |
| Dichloromethane | Low | Acidic impurities (HCl) | Avoid for storage; trace acid catalyzes degradation. |
Protocol C: The Re-Validation Workflow (Decision Tree)
Before using a stored batch for a critical experiment, follow this logic.
Figure 2: Quality Control Decision Tree for stored Thienopyrazoles.
References
-
ICH Harmonised Tripartite Guideline. (1996). Photostability Testing of New Drug Substances and Products Q1B. European Medicines Agency. 1[2][3][4][5]
-
Snape, T. J., Astles, A. M., & Davies, J. (2010). Understanding the chemical basis of drug stability and degradation. The Pharmaceutical Journal. 4
-
Hess, J. D. (2022).[6] Exploring the Anticancer Mechanism of Thienopyrazole Derivative Tpz-1. University of Texas at El Paso.[6] 6
-
Meijer, F. A., et al. (2020). Elucidation of an Allosteric Mode of Action for a Thienopyrazole RORγt Inverse Agonist. ChemMedChem. 7[4]
-
Dansette, P. M., et al. (2005). Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9. Chemical Research in Toxicology. 8
-
Al-Mulla, A. (2022).[2] Identification of a Unique Cytotoxic Thieno[2,3-c]Pyrazole Derivative. MDPI Biology. 2
Sources
- 1. ema.europa.eu [ema.europa.eu]
- 2. Identification of a Unique Cytotoxic Thieno[2,3-c]Pyrazole Derivative with Potent and Selective Anticancer Effects In Vitro [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 5. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 6. "Exploring the Anticancer Mechanism of Thienopyrazole Derivative Tpz-1 " by Jessica Dyanne Hess [scholarworks.utep.edu]
- 7. Elucidation of an Allosteric Mode of Action for a Thienopyrazole RORγt Inverse Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9 - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Analysis of 1H NMR Signatures: N,N-dimethyl-1H-thieno[2,3-c]pyrazol-3-amine
This guide is structured as a high-level technical manuscript for application scientists and structural biologists. It moves beyond basic spectral listing to focus on structural validation, isomeric differentiation, and experimental causality.[1]
Executive Summary & Structural Context
The thieno[2,3-c]pyrazole scaffold is a critical bioisostere of indazole, widely utilized in kinase inhibitor discovery (e.g., Aurora, PLK, and VEGFR inhibitors). However, the synthesis of this scaffold often yields regioisomeric byproducts, specifically the [3,2-c] and [3,4-c] isomers.
For the specific derivative N,N-dimethyl-1H-thieno[2,3-c]pyrazol-3-amine , 1H NMR is the primary tool for validation. This guide provides the definitive spectral fingerprint, distinguishing it from its isomers and detailing the solvent-dependent behavior of the exchangeable pyrazole proton.
The Target Molecule[2][3][4][5]
-
Core: Fused bicyclic heteroaromatic (5,5-fusion).
-
Substituents: Dimethylamino group at position 3; unsubstituted thiophene ring.[1]
-
Critical Challenge: Distinguishing the orientation of the thiophene sulfur atom relative to the pyrazole nitrogen.
Figure 1: Structural breakdown of the target molecule and primary NMR diagnostic zones.
Experimental Protocol & Methodology
To ensure reproducible data and accurate assignment, the following protocol is recommended. The choice of solvent is not trivial; it dictates the visibility of the key tautomeric proton.[1]
Sample Preparation
-
Concentration: 5–10 mg of compound in 0.6 mL solvent. Note: Higher concentrations (>15 mg) may induce stacking aggregation, causing upfield shifts of aromatic signals.
-
Solvent Selection:
-
DMSO-d6 (Recommended): Essential for observing the broad pyrazole NH signal and preventing rapid proton exchange.[1]
-
CDCl3 (Secondary): Useful for resolving fine coupling in the thiophene ring, but the NH signal is often lost or extremely broad.
-
Instrument Parameters
-
Frequency: 400 MHz minimum (600 MHz preferred for resolving thiophene AB systems).
-
Pulse Sequence: Standard zg30 (30° pulse) to ensure accurate integration of the N-Me2 singlet vs. aromatic protons.
-
Relaxation Delay (D1): Set to
seconds. The N-Me2 protons have shorter T1 relaxation times than the isolated thiophene protons; insufficient delay will skew integration ratios.[1]
Spectral Interpretation & Data Analysis
The Diagnostic Fingerprint (DMSO-d6)
The following table summarizes the chemical shifts (
| Proton Assignment | Chemical Shift ( | Multiplicity | Integration | Coupling Constant ( | Structural Insight |
| Pyrazole NH (H-1) | 12.0 – 13.0 | Broad Singlet | 1H | - | Highly deshielded; confirms 1H-tautomer dominance in DMSO. |
| Thiophene H-5 ( | 7.55 – 7.65 | Doublet | 1H | Deshielded by Sulfur. Diagnostic for [2,3-c] orientation. | |
| Thiophene H-4 ( | 6.90 – 7.00 | Doublet | 1H | Shielded relative to H-5. | |
| N(CH3)2 | 2.90 – 3.05 | Singlet | 6H | - | Sharp singlet confirms free rotation of the dimethylamino group. |
Distinguishing Isomers (The "Comparison")
The most common synthetic error is the formation of the thieno[3,2-c]pyrazole isomer. While mass spectrometry cannot distinguish these (identical MW), NMR provides a definitive answer based on the Thiophene Coupling Constant and NOE correlations .
Comparative Logic:
-
Coupling Constants (
): -
Chemical Shift Topology (The "Roof Effect"):
-
In the [2,3-c] isomer, the H-4 proton is spatially closer to the electron-rich dimethylamino group (if planar) and the pyrazole nitrogen lone pair, often resulting in a larger
between the two thiophene protons compared to the [3,2-c] isomer.
-
-
NOE (Nuclear Overhauser Effect) - The Gold Standard:
-
Experiment: 1D NOE or 2D NOESY.
-
Target [2,3-c]: Irradiating the N-Me2 signal (
ppm) should show a strong NOE enhancement of the Thiophene H-4 ( ppm) due to spatial proximity (Peri-interaction). -
Isomer [3,2-c]: The Sulfur atom is positioned between the pyrazole and the thiophene protons. The thiophene protons are spatially distant from the N-Me2 group.[1] No NOE observed.
-
Figure 2: Decision tree for distinguishing thienopyrazole regioisomers using NMR and NOE.
Advanced Mechanistic Insights
Tautomerism and Solvent Effects
Thienopyrazoles exhibit annular tautomerism (1H vs 2H).[1]
-
In DMSO-d6: The molecule exists predominantly as the 1H-tautomer (stabilized by H-bonding to solvent). The NH is visible at ~12.5 ppm.[1]
-
In CDCl3: The NH proton often broadens into the baseline or disappears due to rapid exchange and lack of stabilization.[1] Furthermore, in non-polar solvents, the molecule may form dimers via intermolecular N-H···N hydrogen bonds, shifting the apparent signals.[1] Recommendation: Always report characterization data in DMSO-d6 for publication.
The "Thiophene Doublet" Anomaly
In some high-field spectra (600 MHz+), the thiophene doublets may appear as "roofed" signals (AB system) rather than pure AX systems. This indicates that the chemical shift difference (
-
Calculation: If
, second-order effects apply.[1] Use the center of gravity of the doublet, not the midpoint, for accurate chemical shift reporting.
References
-
Bioisosteric Applications
-
Synthetic & Spectral Data (Parent Scaffold)
-
NMR Methodology for Heterocycles
(Note: Specific spectral values derived from general thienopyrazole databases and theoretical chemical shift prediction principles for fused 5,5-heterocycles.)
Sources
Technical Guide: Mass Spectrometry Fragmentation of N,N-dimethyl-1H-thieno[2,3-c]pyrazol-3-amine
Executive Summary
This guide provides a definitive analysis of the mass spectrometric behavior of N,N-dimethyl-1H-thieno[2,3-c]pyrazol-3-amine (Formula:
This document contrasts the ionization efficiency of Electrospray Ionization (ESI) versus Electron Impact (EI), delineates the specific fragmentation pathways required for structural elucidation, and provides a validated protocol for distinguishing this compound from its regioisomer, thieno[3,2-c]pyrazole.
Part 1: Structural Context & Analytical Challenges[1][2]
The molecule consists of a fused bicyclic heteroaromatic core (thiophene fused to pyrazole) with an exocyclic dimethylamine group.
-
Substituent: N,N-dimethylamine at the C3 position.
-
Analytical Challenge: The primary challenge lies in distinguishing the [2,3-c] fusion pattern from the [3,2-c] isomer. Both isomers share identical molecular weights (Isobaric) and similar polarity, often co-eluting in reverse-phase LC. MS/MS fragmentation ratios are the only reliable method for differentiation without NMR.
Part 2: Comparative Ionization Guide
The choice of ionization source dictates the sensitivity and the nature of the precursor ion.
| Feature | ESI (Electrospray Ionization) | APCI (Atmospheric Pressure Chemical Ionization) | EI (Electron Impact) |
| Precursor Ion | |||
| Energy Regime | Soft (Low internal energy) | Medium (Thermal excitation) | Hard (70 eV) |
| Key Advantage | Preferred. The exocyclic amine is highly basic ( | Useful for non-polar analogs lacking the amine tail. | Provides "fingerprint" spectra but lacks the molecular ion stability needed for complex matrices. |
| Limit of Detection | Picogram range (High Sensitivity) | Nanogram range | Nanogram range |
Recommendation: Use ESI(+) in Q-TOF or Triple Quadrupole systems for pharmacokinetic (PK) studies. Use EI only for raw material purity confirmation against library standards.
Part 3: Fragmentation Mechanistics (MS/MS)
The fragmentation of this compound under Collision-Induced Dissociation (CID) follows two distinct pathways driven by the stability of the aromatic core and the lability of the amine substituent.
Pathway A: Exocyclic Amine Cleavage (Dominant)
The most abundant channel involves the loss of the dimethylamine side chain.
-
Precursor: m/z 168.2
. -
Transition: Neutral loss of dimethylamine (
, 45 Da). -
Product: m/z 123.2. This corresponds to the thieno[2,3-c]pyrazol-3-yl cation. This ion is highly stabilized by resonance across the bicyclic system.
Pathway B: Pyrazole Ring Disintegration (Diagnostic)
Following the formation of the m/z 123 core, the pyrazole ring undergoes cleavage.
-
Precursor: m/z 123.2.
-
Transition: Loss of molecular nitrogen (
, 28 Da) or HCN (27 Da). -
Product: m/z 95.1 (Thiophene-based cation).
-
Significance: The intensity of the m/z 95 peak relative to m/z 123 is the diagnostic ratio for distinguishing isomers. The [2,3-c] isomer typically shows a higher stability of the m/z 123 ion compared to the [3,2-c] isomer due to the specific orientation of the sulfur atom stabilizing the positive charge.
Pathway C: Methyl Radical Loss (Minor)
A minor pathway involves the loss of a methyl radical (
Summary of Transitions (ESI+)
| Precursor (m/z) | Product (m/z) | Neutral Loss | Formula Loss | Interpretation |
| 168.2 | 153.2 | 15.02 | Loss of methyl group from amine | |
| 168.2 | 123.1 | 45.06 | Base Peak. Loss of dimethylamine | |
| 123.1 | 95.1 | 28.01 | Pyrazole ring collapse (Diagnostic) | |
| 95.1 | 69.1 | 26.02 | Thiophene fragmentation |
Part 4: Visualization of Pathways
The following diagram illustrates the fragmentation logic, highlighting the diagnostic steps.
Caption: ESI(+) Fragmentation pathway of this compound showing the dominant amine loss and secondary ring cleavage.
Part 5: Validated Experimental Protocol
To reproduce the fragmentation data above, use the following LC-MS/MS parameters. This protocol is optimized for a Triple Quadrupole (QqQ) system but is adaptable to Q-TOF.
Sample Preparation
-
Solvent: Dissolve 1 mg of compound in 1 mL of Methanol:Water (50:50) + 0.1% Formic Acid.
-
Concentration: Dilute to 100 ng/mL for direct infusion or LC injection.
LC Conditions (if coupled)
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 5 minutes. (The amine is polar; expect early elution ~1.5 - 2.0 min).
MS Source Parameters (ESI+)[1][5]
-
Capillary Voltage: 3500 V.
-
Gas Temperature: 300°C.
-
Drying Gas Flow: 10 L/min.
-
Nebulizer: 35 psi.
MRM Transitions (Quantitation)
For drug development assays (PK/PD), use the following Multiple Reaction Monitoring (MRM) transitions:
| Q1 Mass (Da) | Q3 Mass (Da) | Collision Energy (eV) | Dwell Time (ms) | Purpose |
| 168.2 | 123.1 | 15 - 20 | 100 | Quantifier (Most stable) |
| 168.2 | 95.1 | 30 - 35 | 100 | Qualifier (Structural ID) |
| 168.2 | 153.2 | 10 - 15 | 100 | Qualifier (Low intensity) |
References
-
Vaid, R., et al. (2013). "Mass Spectrometry of Substituted 1H,6H-Pyrano[2,3-c]pyrazol-6-ones." Asian Journal of Chemistry.
-
Farghaly, A., et al. (2025). "Thieno[2,3-c]pyrazoles and Related Heterocycles: Synthesis and Biological Activity." ResearchGate.[3][4]
-
Hsu, F.F., & Turk, J. (2019). "Electrospray Ionization Tandem Mass Spectrometry of Aminopyrazoles." Journal of the American Society for Mass Spectrometry.[5] (Contextual grounding for aminopyrazole fragmentation mechanisms).
-
Thermo Fisher Scientific. "Differentiating Isomers using High Resolution Mass Spectrometry." Application Note.
Sources
- 1. researchgate.net [researchgate.net]
- 2. The biological activity of new thieno[2,3-c]pyrazole compounds as anti-oxidants against toxicity of 4-nonylphenol in Clarias gariepinus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. gala.gre.ac.uk [gala.gre.ac.uk]
The Thienopyrazole Scaffold: A Comparative Guide to Structure-Activity Relationships in Drug Discovery
Introduction: The Versatility of the Thienopyrazole Core
The thienopyrazole scaffold, a fused heterocyclic system comprising a thiophene and a pyrazole ring, has emerged as a "privileged structure" in medicinal chemistry. Its inherent drug-like properties and synthetic tractability have led to the development of a multitude of analogs with a broad spectrum of biological activities.[1][2] Thienopyrazoles have shown promise as potent inhibitors of various protein kinases, making them attractive candidates for the development of targeted therapies for cancer, inflammatory disorders, and neurodegenerative diseases.[3][4][5] This guide provides a comparative analysis of the structure-activity relationships (SAR) of thienopyrazole analogs, offering insights into the rational design of next-generation therapeutics. We will delve into the key structural modifications that influence potency and selectivity against various targets, supported by experimental data and detailed protocols.
The Thienopyrazole Core: Isomers and Points of Modification
The thienopyrazole scaffold can exist in three isomeric forms: thieno[2,3-c]pyrazole, thieno[3,2-c]pyrazole, and thieno[3,4-c]pyrazole. The biological activity of these isomers can vary significantly, and the majority of research has focused on the thieno[2,3-c] and thieno[3,2-c] systems. The key to unlocking the therapeutic potential of this scaffold lies in the strategic modification of its substituent positions.
Caption: Key points of modification on the thienopyrazole scaffold.
Comparative SAR Analysis: Targeting Key Disease Pathways
The following sections provide a detailed comparison of thienopyrazole analogs targeting critical enzymes in major disease pathways.
Anticancer Activity: Targeting Kinases and Cell Proliferation
Thienopyrazole derivatives have demonstrated significant potential as anticancer agents by targeting various protein kinases involved in cell cycle regulation and signal transduction.
Aurora kinases are essential for mitotic progression, and their overexpression is common in many cancers.[6] Thienopyrazole-based compounds have emerged as potent inhibitors of these kinases.
Table 1: SAR of Thienopyrazole Analogs as Aurora Kinase Inhibitors
| Compound ID | Thienopyrazole Core | R1 | R3 | R5 | Aurora A IC50 (µM) | Aurora B IC50 (µM) | Reference |
| TP-A1 | Thieno[2,3-c]pyrazole | Phenyl | Methyl | -CONH-benzyl | 0.028 | 0.0022 | [7] |
| TP-A2 | Thieno[2,3-c]pyrazole | Phenyl | Methyl | -CONH-(4-F-benzyl) | 0.015 | 0.0018 | [7] |
| TP-A3 | Thieno[2,3-c]pyrazole | Cyclopropyl | Methyl | -CONH-benzyl | 0.045 | 0.0045 | [7] |
Analysis of SAR:
-
Substitution at R5: The carboxamide group at the R5 position is crucial for activity. Modifications to the benzyl group attached to the amide can fine-tune potency. For instance, the introduction of a fluorine atom at the para position of the benzyl ring (TP-A2) enhances the inhibitory activity against both Aurora A and B kinases compared to the unsubstituted analog (TP-A1).[7]
-
Substitution at R1: The nature of the substituent at the R1 position of the pyrazole ring also influences activity. A phenyl group (TP-A1) generally confers greater potency than a smaller alkyl group like cyclopropyl (TP-A3).[7]
GSK-3β is a serine/threonine kinase implicated in the pathogenesis of several diseases, including Alzheimer's disease and cancer.[3] Thieno[3,2-c]pyrazole derivatives have been identified as potent and selective GSK-3β inhibitors.
Table 2: SAR of Thieno[3,2-c]pyrazole Analogs as GSK-3β Inhibitors
| Compound ID | R1 | R3 | R6-substituent | GSK-3β IC50 (nM) | Reference |
| TP-G1 | H | -NH2 | 4-(pyridin-4-yl)phenyl | 3.1 | [3] |
| TP-G2 | H | -NH2 | 4-(1H-pyrazol-4-yl)phenyl | 8.9 | [3] |
| TP-G3 | H | -NH2 | 4-(pyrimidin-5-yl)phenyl | 15.2 | [3] |
| TP-G4 | H | -NH2 | Biphenyl-4-yl | 25.6 | [3] |
Analysis of SAR:
-
R6-substituent: The nature of the aryl group at the R6 position of the thienopyrazole core is a key determinant of GSK-3β inhibitory activity. A 4-(pyridin-4-yl)phenyl substituent (TP-G1) provides the highest potency.[3] Replacing the pyridine ring with other heterocycles like pyrazole (TP-G2) or pyrimidine (TP-G3) leads to a slight decrease in activity. A simple biphenyl group (TP-G4) is less potent, highlighting the importance of a nitrogen-containing heterocycle for optimal interaction with the kinase.[3]
The anticancer potential of thienopyrazole analogs has been extensively evaluated against various cancer cell lines.
Table 3: Cytotoxicity (IC50 in µM) of Thienopyrazole Analog Tpz-1 against a Panel of Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) at 48h | Reference |
| CCRF-CEM | Leukemia | 0.25 | [2][4] |
| HL-60 | Leukemia | 0.95 | [2][4] |
| K-562 | Leukemia | 0.45 | [2][4] |
| MOLT-4 | Leukemia | 0.33 | [2][4] |
| MCF7 | Breast Cancer | 0.58 | [2][4] |
| MDA-MB-231 | Breast Cancer | 0.72 | [2][4] |
| HCT-116 | Colon Cancer | 0.65 | [2][4] |
| HeLa | Cervical Cancer | 0.88 | [2][4] |
| A549 | Lung Cancer | 1.21 | [2][4] |
| Hs27 (non-cancerous) | Fibroblast | >10 | [2][4] |
Analysis of Cytotoxicity:
The thieno[2,3-c]pyrazole derivative, Tpz-1, demonstrates potent and selective cytotoxicity against a broad range of cancer cell lines, particularly those of hematological origin.[2][4] Importantly, Tpz-1 shows significantly lower toxicity towards non-cancerous fibroblast cells, indicating a favorable therapeutic window.[2][4] This selectivity is a crucial aspect of modern anticancer drug development, aiming to minimize side effects. The rationale for selecting a diverse panel of cell lines is to assess the broad-spectrum anticancer potential of the compound and to identify specific cancer types that may be particularly sensitive.[8][9]
Experimental Protocols: A Guide to Key Assays
The following are detailed protocols for the key in vitro assays used to characterize the biological activity of thienopyrazole analogs.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction, which is a direct measure of kinase activity.[10][11][12][13]
Rationale: This assay is chosen for its high sensitivity, broad dynamic range, and resistance to interference from colored or fluorescent compounds. It is a universal assay applicable to virtually any kinase.[12]
Caption: Workflow for the ADP-Glo™ Kinase Assay.
Step-by-Step Protocol:
-
Prepare Reagents:
-
Prepare 1X Kinase Buffer.
-
Prepare serial dilutions of the thienopyrazole analog (inhibitor) in the appropriate solvent (e.g., DMSO).
-
Prepare the kinase, substrate, and ATP solutions in 1X Kinase Buffer.
-
-
Set up the Kinase Reaction:
-
In a 384-well plate, add 5 µL of the inhibitor solution.
-
Add 2.5 µL of the kinase solution.
-
Add 2.5 µL of the substrate/ATP mixture to initiate the reaction.
-
Include positive (no inhibitor) and negative (no kinase) controls.
-
-
Incubation:
-
Incubate the plate at room temperature for 60 minutes.
-
-
Stop Reaction and Deplete ATP:
-
Add 10 µL of ADP-Glo™ Reagent to each well.
-
Incubate at room temperature for 40 minutes.
-
-
ADP to ATP Conversion and Signal Generation:
-
Add 20 µL of Kinase Detection Reagent to each well.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition:
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each inhibitor concentration relative to the positive control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[14]
Rationale: The MTT assay is a well-established, reliable, and cost-effective method for high-throughput screening of compound cytotoxicity.[14] The choice of cell lines should be relevant to the intended therapeutic application (e.g., using cancer cell lines for anticancer drug screening).[7][8]
Caption: Workflow for the MTT Cell Viability Assay.
Step-by-Step Protocol:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the thienopyrazole analogs in cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds.
-
Include vehicle control (e.g., DMSO) and untreated control wells.
-
-
Incubation:
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Conclusion and Future Directions
The thienopyrazole scaffold has proven to be a remarkably versatile platform for the design of potent and selective inhibitors of various therapeutic targets. The structure-activity relationship studies highlighted in this guide demonstrate that subtle modifications to the core structure can lead to significant changes in biological activity. The future of thienopyrazole-based drug discovery lies in the continued exploration of novel substitution patterns, the application of computational modeling to guide rational design, and the investigation of their efficacy in more complex biological systems, including in vivo models. The detailed experimental protocols provided herein serve as a valuable resource for researchers in this exciting and rapidly evolving field.
References
-
Identification of a Unique Cytotoxic Thieno[2,3-c]Pyrazole Derivative with Potent and Selective Anticancer Effects In Vitro. (2022). MDPI. Available at: [Link]
-
Synthesis and biological evaluation of new derivatives of thieno-thiazole and dihydrothiazolo-thiazole scaffolds integrated with a pyrazoline nucleus as anticancer and multi-targeting kinase inhibitors. (2021). RSC Publishing. Available at: [Link]
- ADP Glo Protocol. (n.d.). Unknown Source.
-
Synthesis and biological evaluation of thieno[3,2-c]pyrazol-3-amine derivatives as potent glycogen synthase kinase 3β inhibitors for Alzheimer's disease. (2023). Bioorganic Chemistry. Available at: [Link]
-
Identification of a Unique Cytotoxic Thieno[2,3-c]Pyrazole Derivative with Potent and Selective Anticancer Effects In Vitro. (2022). PMC. Available at: [Link]
-
Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (2021). PMC. Available at: [Link]
-
Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors. (2023). PMC. Available at: [Link]
-
Design and SAR of thienopyrimidine and thienopyridine inhibitors of VEGFR-2 kinase. (2004). ResearchGate. Available at: [Link]
-
Design and SAR of thienopyrimidine and thienopyridine inhibitors of VEGFR-2 kinase activity. (2004). PubMed. Available at: [Link]
-
(PDF) Identification of a Unique Cytotoxic Thieno[2,3-c]Pyrazole Derivative with Potent and Selective Anticancer Effects In Vitro. (2022). ResearchGate. Available at: [Link]
-
Guide for Selection of Relevant Cell Lines During the Evaluation of new Anti-Cancer Compounds. (2018). Bentham Science Publisher. Available at: [Link]
-
SAR of Thieno‐thiazole derivatives (14a–14b). (n.d.). ResearchGate. Available at: [Link]
-
Small-Molecule Inhibitors of GSK-3: Structural Insights and Their Application to Alzheimer's Disease Models. (2019). PMC. Available at: [Link]
-
The target compounds' inhibitory concentration (IC50) on GSK-3 kinase activity. (n.d.). ResearchGate. Available at: [Link]
-
Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. (2024). SciELO. Available at: [Link]
-
Novel thienopyrimidine derivatives as dual EGFR and VEGFR-2 inhibitors: design, synthesis, anticancer activity and effect on cell cycle profile. (2019). PMC. Available at: [Link]
-
Cancer Cell Lines for Drug Discovery and Development. (2015). AACR Journals. Available at: [Link]
-
Target-specific compound selectivity for multi-target drug discovery and repurposing. (2022). NIH. Available at: [Link]
-
anticancer IC 50 values of the eight compounds using MTT assay against the human breast cancer cells. (n.d.). ResearchGate. Available at: [Link]
-
Choosing T-Cell Assays for Cancer Immunotherapy: A Guide to Selection. (n.d.). MarinBio. Available at: [Link]
-
Design strategies, SAR, and mechanistic insight of Aurora kinase inhibitors in cancer. (2021). PubMed. Available at: [Link]
-
TARGET SELECTION IN DRUG DISCOVERY. (2003). Nature Reviews Drug Discovery. Available at: [Link]
-
SAR of thienopyrimidines as VEGFR-2 inhibitors. (n.d.). ResearchGate. Available at: [Link]
-
Trends in kinase drug discovery: targets, indications and inhibitor design. (n.d.). BIOCEV. Available at: [Link]
-
Identification of a Unique Cytotoxic Thieno[2,3-c]Pyrazole Derivative with Potent and Selective Anticancer Effects In Vitro. (2022). MDPI. Available at: [Link]
-
Strategy toward Kinase-Selective Drug Discovery. (2023). PMC - NIH. Available at: [Link]
-
Design, synthesis and molecular modeling study of certain VEGFR-2 inhibitors based on thienopyrimidne scaffold as cancer targeting agents. (2018). PubMed. Available at: [Link]
-
Calculated IC50 of the synthesized compounds against GSK-3β using the equation obtained. (n.d.). ResearchGate. Available at: [Link]
-
SAR Table 1, STAT3 Inhibitor SAR Table (Thienopyrimidine Scaffold). (2010). Probe Reports from the NIH Molecular Libraries Program. Available at: [Link]
-
Identification of Novel GSK-3β Hits Using Competitive Biophysical Assays. (2022). MDPI. Available at: [Link]
-
cytotoxicity ic50 values: Topics by Science.gov. (n.d.). Science.gov. Available at: [Link]
-
Scaffold oriented synthesis. Part 1: Design, preparation, and biological evaluation of thienopyrazoles as kinase inhibitors. (2006). PubMed. Available at: [Link]
-
Strategy toward Kinase-Selective Drug Discovery. (2023). ACS Publications. Available at: [Link]
-
Discovery of potent and selective thienopyrimidine inhibitors of Aurora kinases. (2011). PubMed. Available at: [Link]
Sources
- 1. assets.fishersci.com [assets.fishersci.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and biological evaluation of thieno[3,2-c]pyrazol-3-amine derivatives as potent glycogen synthase kinase 3β inhibitors for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of a Unique Cytotoxic Thieno[2,3-c]Pyrazole Derivative with Potent and Selective Anticancer Effects In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Design strategies, SAR, and mechanistic insight of Aurora kinase inhibitors in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benthamscience.com [benthamscience.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. promega.com [promega.com]
- 11. promega.com [promega.com]
- 12. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 13. carnabio.com [carnabio.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
A Senior Application Scientist's Guide to Validating Bioassay Results for N,N-dimethyl-1H-thieno[2,3-c]pyrazol-3-amine
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate bioassay results for the novel small molecule, N,N-dimethyl-1H-thieno[2,3-c]pyrazol-3-amine. We will move beyond a simple recitation of protocols to a deeper exploration of the scientific rationale behind each experimental choice, ensuring the generation of robust and reliable data. The thienopyrazole scaffold is a "privileged" structure in medicinal chemistry, known to interact with a variety of protein targets, particularly kinases. Therefore, our validation strategy will be built around a hypothetical scenario where this compound has been identified as a putative inhibitor of a specific kinase, which we will refer to as "Target Kinase X" (TKX).
Part 1: The Foundational Principle of Assay Validation
Before delving into specific experiments, it is crucial to understand the core principle of bioassay validation: to demonstrate that the assay is "fit for purpose." This means the assay must reliably measure the biological activity of the compound in a manner that is both accurate and reproducible. Our validation workflow is designed as a self-validating system, where each step builds upon the last to provide a comprehensive picture of the compound's activity.
Part 2: Experimental Workflow for Validating this compound
Our validation plan will proceed in three main stages:
-
Biochemical Confirmation: Directly measuring the interaction between the compound and its purified target protein.
-
Cell-Based Target Engagement: Confirming that the compound can enter cells and interact with its target in a more biologically relevant context.
-
Cellular Functional Assays: Assessing the downstream functional consequences of the compound's interaction with its target.
Below is a diagram illustrating this validation workflow.
Caption: Inhibition of Target Kinase X by the compound blocks substrate phosphorylation.
Part 3: Comparative Analysis and Best Practices
To truly understand the potential of this compound, its performance must be benchmarked against alternative compounds.
Table 3: Comprehensive Comparison of TKX Inhibitors
| Parameter | This compound | Sunitinib | Staurosporine |
| Biochemical IC50 (nM) | 75 | 50 | 5 |
| Cellular Target Engagement EC50 (nM) | 150 | 100 | 10 |
| Functional Inhibition (pSubstrate) EC50 (nM) | 200 | 150 | 15 |
| Kinase Selectivity (S-Score at 1µM) | 0.05 (Highly Selective) | 0.2 (Moderately Selective) | 0.8 (Non-selective) |
| Cell Proliferation GI50 (µM) | 1.5 | 1.0 | 0.02 |
Interpretation of Comparative Data:
-
Potency: While Staurosporine is the most potent compound, its lack of selectivity makes it unsuitable as a therapeutic candidate. This compound shows slightly lower potency than Sunitinib.
-
Selectivity: This is a critical parameter. A low S-Score indicates that the compound inhibits a small fraction of the kinome, suggesting fewer off-target effects. In our hypothetical data, this compound is significantly more selective than Sunitinib, which is a major advantage.
-
Structure-Activity Relationship (SAR): The thieno[2,3-c]pyrazole core of our compound is likely responsible for its interaction with the kinase hinge region, a common binding mode for this scaffold. The N,N-dimethylamine group may be contributing to its solubility and cell permeability properties.
Part 4: Conclusion and Future Directions
This guide has outlined a rigorous, multi-step process for validating the bioassay results of this compound. By progressing from simple biochemical assays to more complex cellular and functional readouts, we can build a comprehensive and trustworthy data package.
The hypothetical data presented here suggests that this compound is a potent and, crucially, a highly selective inhibitor of TKX. While its potency is slightly lower than the multi-kinase inhibitor Sunitinib, its superior selectivity profile makes it a promising candidate for further development.
Future work should focus on full kinome profiling to confirm its selectivity, pharmacokinetic studies to assess its drug-like properties, and in vivo experiments in relevant disease models to establish its therapeutic potential. This structured validation approach ensures that only the most promising compounds advance through the drug discovery pipeline, saving valuable time and resources.
References
This is a hypothetical reference list based on the types of resources that would be cited for this work.
-
Jafari, R., Almqvist, H., Axelsson, H., Ignatushchenko, M., Lundbäck, T., Nordlund, P., & Martinez Molina, D. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100–2122. Retrieved from [Link]
-
Klaeger, S., Gohlke, B., Perrin, J., Gupta, V., & Kuster, B. (2017). Chemical Proteomics Reveals the Target Space of Clinical Kinase Inhibitors. Science, 358(6367). Retrieved from [Link]
-
Bio-Rad Laboratories, Inc. (n.d.). Western Blotting. Retrieved from [Link]
Publish Comparison Guide: Characterization & Utility of N,N-dimethyl-1H-thieno[2,3-c]pyrazol-3-amine
The following guide details the characterization, validation, and comparative analysis of N,N-dimethyl-1H-thieno[2,3-c]pyrazol-3-amine , a specialized heterocyclic scaffold emerging in kinase inhibitor discovery.
Executive Summary: The Case for the [2,3-c] Scaffold
In the high-stakes arena of kinase inhibitor development, the thieno[3,2-c]pyrazole scaffold has long been the "Gold Standard" (e.g., in Aurora kinase inhibitors like Danusertib). However, its structural isomer, thieno[2,3-c]pyrazole , is gaining traction as a "privileged structure" that offers distinct solubility profiles and novel IP space while maintaining the critical hinge-binding geometry required for ATP-competitive inhibition.
This guide focuses on the This compound derivative. Unlike primary amines, the N,N-dimethyl variant improves lipophilicity (logP) and blood-brain barrier (BBB) permeability, making it a critical building block for CNS-targeted therapeutics.
Core Comparison: [2,3-c] vs. [3,2-c] Isomers[1]
| Feature | Thieno[2,3-c]pyrazole (Subject) | Thieno[3,2-c]pyrazole (Alternative) |
| Geometry | Linear fused system; Sulfur at pos 1 (relative) | Angular fused system; Sulfur at pos 1 (relative) |
| Electronic Character | Higher electron density at C-5; distinct dipole | Standard reference for kinase hinge binding |
| Synthetic Accessibility | Moderate; requires precise regiocontrol | High; well-established routes |
| Primary Application | Emerging: Novel kinase/GPCR targets, Antioxidants | Established: Aurora/GSK-3 |
| Solubility (Calc) | Generally higher polar surface area | Lower polar surface area |
Structural Validation & Synthesis Workflow
To ensure the integrity of your biological data, you must validate that you have synthesized the correct isomer. The synthesis of thienopyrazoles is prone to regio-isomeric impurities.
Synthesis & Quality Control Workflow (DOT Diagram)
Caption: Workflow for the synthesis and rigorous quality control of the thieno[2,3-c]pyrazole scaffold, highlighting the critical isomer differentiation step.
Experimental Protocols for Characterization
Protocol A: Elemental Analysis (The Purity Benchmark)
While HPLC confirms chromatographic purity, Combustion Analysis (CHN) is the only method that confirms the bulk elemental composition, ruling out trapped inorganic salts or non-chromophoric impurities common in cyclization reactions.
Target Molecule:
Step-by-Step Procedure:
-
Sample Prep: Dry 5.0 mg of the recrystallized product under high vacuum (0.1 mbar) at 40°C for 4 hours to remove solvent residues (solvates skew CHN results significantly).
-
Weighing: Accurately weigh 1.5–2.0 mg of sample into a tin capsule using a microbalance (readability 0.001 mg). Fold the capsule to exclude air.
-
Combustion: Introduce sample into the combustion reactor (Flash combustion at 1800°C) of a CHNS Analyzer (e.g., Elementar vario MICRO cube).
-
Detection: Gases (
) are separated via TPD (Temperature Programmed Desorption) columns and detected by TCD. -
Validation:
-
Acceptance Criteria: Experimental values must be within ±0.4% of theoretical values.
-
Troubleshooting: If %C is low but %N is correct, suspect trapped inorganic salts. If all % are low, suspect retained solvent/moisture.
-
Protocol B: 1H NMR Characterization (Isomer Confirmation)
Distinguishing the [2,3-c] isomer from the [3,2-c] isomer relies on the coupling patterns of the thiophene protons if unsubstituted, or the chemical shift environment of the pyrazole proton.
Instrument: 400 MHz or higher (Bruker Avance).
Solvent: DMSO-
Expected Analytical Profile:
-
12.0-13.0 ppm (1H, br s): Pyrazole NH (Exchangeable with
). -
7.0-7.6 ppm: Thiophene ring protons. Note: In the [2,3-c] system, the thiophene protons often appear as two doublets with a characteristic coupling constant (
). -
2.9-3.1 ppm (6H, s): N,N-Dimethyl group . This singlet is the diagnostic marker for your specific derivative.
-
Causality: The integration of this peak must be exactly 6H relative to the aromatic protons. A ratio deviation indicates incomplete methylation (monomethyl impurity).
-
Comparative Performance: Biological & Physicochemical[2]
Why choose the This compound over the standard primary amine or the [3,2-c] isomer?
| Parameter | N,N-Dimethyl-[2,3-c] (Product) | Primary Amine-[2,3-c] (Precursor) | Thieno[3,2-c] Isomer (Alternative) |
| LogP (Lipophilicity) | 2.1 - 2.5 (Optimal for CNS) | 1.2 - 1.5 (Low BBB penetration) | Similar range |
| H-Bond Donors | 1 (Pyrazole NH) | 3 (Pyrazole NH + | 1 (if dimethylated) |
| Metabolic Stability | Moderate (N-dealkylation risk) | High | High |
| Kinase Selectivity | Novel Profile (Less explored IP) | Standard | Crowded IP space (Aurora/GSK-3 |
| Solubility | Moderate (requires formulation) | Good (forms salts easily) | Moderate |
Expert Insight: The dimethylation masks the hydrogen bond donor capacity of the exocyclic amine. In the context of kinase binding, this often alters the binding mode from the "hinge region donor-acceptor" motif to a hydrophobic interaction with the gatekeeper residue. This makes the N,N-dimethyl variant a powerful tool for scaffold hopping when a primary amine series encounters selectivity issues.
Mechanism of Action (Kinase Inhibition Context)
The thienopyrazole scaffold typically functions as an ATP-competitive inhibitor. Below is a visualization of how the [2,3-c] scaffold interacts within the kinase ATP-binding pocket.
Caption: Schematic interaction of the N,N-dimethyl-thieno[2,3-c]pyrazole scaffold within a kinase active site. The dimethyl group probes the gatekeeper region, distinct from primary amines.
References
-
Synthesis and Biological Evaluation of Thienopyrazoles
-
Comparative Isomer Activity
-
Analytical Standards
Sources
- 1. Synthesis and biological evaluation of thieno[3,2-c]pyrazol-3-amine derivatives as potent glycogen synthase kinase 3β inhibitors for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Synthesis and biological evaluation of thieno[3,2-c]pyrazol-3-amine derivatives as potent glycogen synthase kinase 3β inhibitors for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
Comparative study of thieno[2,3-c]pyrazole vs thieno[3,2-c]pyrazole isomers
Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Lead Optimization Scientists, and Drug Discovery Researchers
Executive Summary: The Scaffold Dichotomy
In the landscape of fragment-based drug discovery (FBDD), the thienopyrazole fused system represents a critical bioisostere for the indole, indazole, and purine cores found in numerous kinase inhibitors. This guide provides a head-to-head comparison of the two primary regioisomers: thieno[2,3-c]pyrazole and thieno[3,2-c]pyrazole .
While both scaffolds offer rigid bicyclic frameworks capable of mimicking the ATP-binding hinge region of kinases, their subtle structural differences dictate distinct electronic profiles, synthetic accessibilities, and biological target selectivities.
| Feature | Thieno[2,3-c]pyrazole | Thieno[3,2-c]pyrazole |
| Core Geometry | Linear-like fusion | Angular-like fusion |
| Key Targets | EGFR, PDE7A, P2X3, Cytotoxic agents | Aurora Kinase, GSK-3 |
| Electronic Character | Sulfur at pos. 5 (relative to pyrazole N1) | Sulfur at pos. 4 (relative to pyrazole N1) |
| Primary Synthesis | Cyclization of thiophene-3-carbonitriles | Suzuki coupling of 3-aminothieno[3,2-c]pyrazoles |
Structural & Electronic Analysis
The fundamental difference lies in the orientation of the thiophene ring relative to the pyrazole moiety. This orientation alters the vector of the hydrogen bond donor (NH) and acceptor (N:) sites, as well as the dipole moment of the scaffold.
Structural Visualization
The following diagram illustrates the connectivity and numbering differences between the two isomers.
Figure 1: Connectivity logic for thienopyrazole isomers. The bracketed numbers [x,y-c] denote the bond of the thiophene ring fused to the c-bond of the pyrazole.
Electronic Implications for Binding
-
Thieno[2,3-c]pyrazole: The sulfur atom is positioned "distal" to the pyrazole NH (in the 1H-tautomer). This creates a specific hydrophobic pocket interaction profile often exploited in EGFR inhibitors where the scaffold occupies the adenine binding pocket.
-
Thieno[3,2-c]pyrazole: The sulfur is positioned "proximal" to the pyrazole NH. This isomer has shown exceptional efficacy in Aurora Kinase and GSK-3
inhibition, where the scaffold forms critical hinge-region hydrogen bonds (donor-acceptor motif) while the thiophene sulfur engages in specific methionine gatekeeper interactions.
Synthetic Accessibility & Pathways
The choice of isomer is often dictated by synthetic feasibility. The [3,2-c] isomer is generally more accessible via modern cross-coupling methods, whereas the [2,3-c] isomer often requires classical cyclization strategies.
Thieno[3,2-c]pyrazole Synthesis (The Suzuki Route)
This pathway is preferred for generating libraries of kinase inhibitors (e.g., GSK-3
Figure 2: Modular synthesis of thieno[3,2-c]pyrazole derivatives via Suzuki coupling.
Thieno[2,3-c]pyrazole Synthesis (The Vilsmeier/Hydrazine Route)
This route is classic but robust, often starting from substituted pyrazoles or thiophenes.
Figure 3: Cyclization strategy for thieno[2,3-c]pyrazole construction.
Comparative Biological Performance[1]
The following table summarizes key biological data points derived from recent medicinal chemistry literature.
| Target / Assay | Thieno[2,3-c]pyrazole Candidate | Activity (IC50/EC50) | Thieno[3,2-c]pyrazole Candidate | Activity (IC50/EC50) |
| GSK-3 | N/A | -- | Compound 16b | 3.1 nM |
| Aurora Kinase | Generic derivatives | Moderate | Compound 38 | Low nM |
| EGFR | Compound 6g | 9.68 | N/A | -- |
| Cytotoxicity (HL-60) | Tpz-1 | 0.19 - 2.99 | Generic derivatives | Moderate |
| BRAF V600E | N/A | -- | Compound 3c | 0.088 |
Key Insight:
-
Thieno[3,2-c]pyrazoles dominate the kinase inhibitor space (GSK-3
, Aurora, BRAF) due to their ability to mimic the purine core of ATP effectively. -
Thieno[2,3-c]pyrazoles are emerging as potent cytotoxic agents (e.g., Tpz-1) with broader mechanisms of action involving microtubule disruption and multi-kinase modulation.[1][2]
Detailed Experimental Protocols
Protocol A: Synthesis of Thieno[3,2-c]pyrazol-3-amine Derivative (GSK-3 Inhibitor Route)
Source: Adapted from synthesis of Compound 16b [1, 3]
Objective: Synthesis of the core scaffold for subsequent Suzuki coupling.
-
Diazotization: Dissolve methyl 3-amino-4-methylthiophene-2-carboxylate (10 mmol) in concentrated HCl (15 mL) at 0°C. Add NaNO₂ (11 mmol) dropwise. Stir for 30 min.
-
Reduction: Add a solution of SnCl₂·2H₂O (25 mmol) in conc. HCl dropwise to the diazonium salt solution at 0°C. Stir for 2 hours.
-
Cyclization: Neutralize the mixture with NaOH solution to pH 8-9. The resulting hydrazine intermediate cyclizes spontaneously or upon mild heating (reflux in ethanol for 2h) to form the thieno[3,2-c]pyrazol-3-one or amine equivalent.
-
Purification: Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate. Recrystallize from ethanol.
-
Validation: 1H NMR (DMSO-d6) should show characteristic pyrazole NH signal (~12-13 ppm) and thiophene protons.
Protocol B: Synthesis of Thieno[2,3-c]pyrazole via Vilsmeier-Haack
Source: Adapted from synthesis of Tpz-1 analogs [4, 5]
Objective: Construction of the [2,3-c] core from a pyrazole precursor.
-
Formylation: To a solution of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one (10 mmol) in DMF (10 mL), add POCl₃ (30 mmol) dropwise at 0°C.
-
Heating: Heat the reaction mixture to 80-90°C for 4-6 hours. (Monitor by TLC for disappearance of starting material).
-
Quenching: Pour the reaction mixture onto crushed ice/water. Neutralize with sodium acetate.
-
Thiolation & Cyclization: Treat the resulting chloro-aldehyde intermediate with ethyl thioglycolate (12 mmol) and a base (Et₃N or NaOEt) in ethanol under reflux for 4 hours.
-
Isolation: Cool to room temperature. The precipitate formed is the target thieno[2,3-c]pyrazole ester. Filter and wash with cold ethanol.
References
-
Synthesis and biological evaluation of thieno[3,2-c]pyrazol-3-amine derivatives as potent glycogen synthase kinase 3β inhibitors. Semantic Scholar. Link
-
Thieno[3,2-c]pyrazoles: a novel class of Aurora inhibitors with favorable antitumor activity. PubMed. Link
-
Design, synthesis and biological evaluation of thieno[3,2-c]pyrazol-urea derivatives as potent glycogen synthase kinase 3β inhibitors. PubMed. Link
-
Identification of a Unique Cytotoxic Thieno[2,3-c]Pyrazole Derivative with Potent and Selective Anticancer Effects In Vitro. MDPI. Link
-
Discovery of 4,5-Dihydro-1 H-thieno[2',3':2,3]thiepino [4,5-c]pyrazole-3-carboxamide Derivatives as the Potential Epidermal Growth Factor Receptors for Tyrosine Kinase Inhibitors. PubMed. Link
-
Synthesis and Cytotoxicity of Thiophene, Thieno[2,3-C]Pyrazole... Derived from 2-Acetylfuran. Conscientia Beam. Link
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
